Product packaging for Demethoxymatteucinol(Cat. No.:CAS No. 56297-79-1)

Demethoxymatteucinol

Cat. No.: B1203457
CAS No.: 56297-79-1
M. Wt: 284.31 g/mol
InChI Key: HAIHGFWQOPJMPV-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2S)-5,7-dihydroxy-6,8-dimethylflavanone is a dihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5 and 7 and methyl groups at positions 6 and 8. Isolated from the buds of Cleistocalyx operculatus, it has been shown to exhibit inhibitory effects on the viral neuraminidases from two influenza viral strains, H1N1 and H9N2. It has a role as a plant metabolite and an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor. It is functionally related to a (2S)-flavanone.
Demethoxymatteucinol has been reported in Desmos chinensis, Syzygium samarangense, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O4 B1203457 Demethoxymatteucinol CAS No. 56297-79-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-9-15(19)10(2)17-14(16(9)20)12(18)8-13(21-17)11-6-4-3-5-7-11/h3-7,13,19-20H,8H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIHGFWQOPJMPV-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=CC=C3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=CC=C3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971737
Record name 5,7-Dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56297-79-1
Record name Demethoxymatteucinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56297-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethylpinocembrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056297791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Demethoxymatteucinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Demethoxymatteucinol, a naturally occurring flavanone, has garnered interest within the scientific community for its potential therapeutic applications, notably as an antiviral agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed methodologies for its isolation and for assessing its bioactivity are presented to support further research and development. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their pharmacological potential.

Chemical Identity and Structure

This compound is chemically classified as a flavanone, a type of flavonoid.[1] Its formal IUPAC name is (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one.[2] The molecule features a characteristic flavanone backbone with hydroxyl and methyl substitutions on the A-ring and a phenyl group on the C-ring.

The chemical structure and key identifiers of this compound are summarized below:

  • IUPAC Name: (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one[2]

  • Synonyms: Desmethoxymatteucinol, (S)-5,7-Dihydroxy-6,8-dimethylflavanone, 6,8-dimethylpinocembrin[1][2][3]

  • CAS Number: 56297-79-1[1][2][4]

  • Molecular Formula: C₁₇H₁₆O₄[1][2][4]

  • SMILES: CC1=C(C(=C2C(=C1O)C(=O)C--INVALID-LINK--C3=CC=CC=C3)C)O[2]

  • InChIKey: HAIHGFWQOPJMPV-ZDUSSCGKSA-N[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is crucial for its handling, formulation, and in silico modeling.

PropertyValueSource(s)
Molecular Weight 284.31 g/mol [1][2][4]
Physical Description Solid[1]
Melting Point 201-204 °C[1][4]
Hydrogen Bond Donor Count 2[1][3]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[3]
Topological Polar Surface Area 66.8 Ų[3]
XLogP3-AA 3.5[1]

Biological Activity and Mechanism of Action

This compound has been identified as a plant metabolite with notable antiviral properties.[2] The primary reported biological activity is the inhibition of viral neuraminidases.

Antiviral Activity

Research has demonstrated that this compound exhibits inhibitory effects against the neuraminidase enzymes of influenza A virus strains H1N1 and H9N2.[2][5] Neuraminidase is a critical enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected cells, thus promoting the spread of the infection. By inhibiting this enzyme, this compound can potentially reduce viral propagation.

Potential Anticancer Activity and Signaling Pathways

While direct studies on the anticancer signaling pathways of this compound are limited, research on structurally related compounds, such as demethoxycurcumin (DMC), suggests potential mechanisms of action. Studies on DMC have shown that it can induce apoptosis in cancer cells through the modulation of the NF-κB and PI3K/Akt signaling pathways.[1][2][4] It is plausible that this compound may exert similar effects, though this requires experimental verification. A hypothetical signaling pathway for apoptosis induction based on related compounds is depicted below.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound FasL FasL This compound->FasL Bcl2 Bcl-2 This compound->Bcl2 inhibition Bax Bax This compound->Bax Caspase8 Caspase-8 FasL->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical Apoptosis Induction Pathway

Experimental Protocols

Isolation of this compound from Cleistocalyx operculatus

This compound has been isolated from the buds of Cleistocalyx operculatus. The following is a generalized protocol based on typical flavonoid isolation procedures.

  • Extraction: The dried and powdered buds of C. operculatus are extracted with a suitable solvent, such as ethanol or methanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is often done sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing this compound (typically the ethyl acetate fraction) is further purified using chromatographic techniques.

    • Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled, concentrated, and subjected to preparative HPLC for final purification.

  • Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

The following diagram illustrates a typical workflow for the isolation process.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis Plant_Material Dried C. operculatus buds Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Ethyl_Acetate_Fraction Ethyl Acetate Fraction Solvent_Partitioning->Ethyl_Acetate_Fraction Column_Chromatography Silica Gel Column Chromatography Ethyl_Acetate_Fraction->Column_Chromatography Semi_Pure_Fraction Semi-Pure Fraction Column_Chromatography->Semi_Pure_Fraction Prep_HPLC Preparative HPLC Semi_Pure_Fraction->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy

Isolation Workflow Diagram
In Vitro Neuraminidase Inhibition Assay

The following is a representative protocol for evaluating the neuraminidase inhibitory activity of this compound using a fluorescence-based assay.

  • Reagents and Materials:

    • Neuraminidase enzyme (from influenza virus)

    • Fluorescent substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

    • Assay buffer (e.g., MES buffer with CaCl₂)

    • This compound stock solution (dissolved in DMSO)

    • Stop solution (e.g., ethanol)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the diluted compound, neuraminidase enzyme, and assay buffer. Include controls with no inhibitor (positive control) and no enzyme (negative control).

    • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

    • Add the MUNANA substrate to all wells and incubate at 37°C for another specified period.

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for the product, 4-methylumbelliferone).

  • Data Analysis:

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound presents a promising scaffold for the development of new antiviral agents. Its ability to inhibit influenza neuraminidase warrants further investigation, including in vivo efficacy studies and structure-activity relationship analyses to optimize its potency. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this natural compound. Future studies should also aim to elucidate its precise mechanisms of action in other potential therapeutic areas, such as oncology.

References

Demethoxymatteucinol: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources and isolation protocols for demethoxymatteucinol, a C-methylated flavanone with potential pharmacological applications. This document summarizes key data in structured tables, presents detailed experimental methodologies, and includes visualizations to elucidate the isolation workflow.

Natural Sources of this compound

This compound, a dihydroxyflavanone, has been identified and isolated from several plant species, primarily within the Myrtaceae and Annonaceae families. The compound's presence in these botanicals underscores their potential as a source for further research and development.

Plant SpeciesFamilyPart of Plant UsedReference
Syzygium aqueum (Water Apple)MyrtaceaeLeaves[1][2][3][4][5][6]
Syzygium samarangense (Java Apple)MyrtaceaeLeaves
Cleistocalyx operculatusMyrtaceaeBuds
Desmos chinensisAnnonaceaeSeeds
Syzygium campanulatumMyrtaceaeLeaves[7][8][9]
Syzygium jambosMyrtaceaeFlowers[2][6]

Experimental Protocol: Isolation from Syzygium aqueum Leaves

The following protocol is a detailed methodology for the isolation of this compound from the leaves of Syzygium aqueum, based on established research.[1][2][3][5][6]

Plant Material Preparation
  • Collection and Identification: Fresh leaves of Syzygium aqueum are collected and authenticated by a plant taxonomist.

  • Drying and Pulverization: The leaves are air-dried at room temperature until a constant weight is achieved. The dried leaves are then ground into a fine powder using a mechanical grinder.

Extraction
  • Soxhlet Extraction: 300 grams of the powdered dried leaves are subjected to sequential extraction using a Soxhlet apparatus.

  • Solvent Gradient: The extraction is performed with a gradient of solvents of increasing polarity:

    • n-hexane

    • Ethyl acetate

    • Methanol

  • Extract Collection: The resulting extracts (n-hexane, ethyl acetate, and methanolic) are collected separately and concentrated under reduced pressure using a rotary evaporator to yield crude extracts. From 300g of dried leaves, approximately 6.99g of n-hexane extract, 25.97g of ethyl acetate extract, and 75.92g of methanolic extract can be obtained.[2][3][6]

Fractionation and Purification
  • Initial Fractionation: The ethyl acetate extract (approximately 25.97g) is subjected to vacuum liquid chromatography (VLC) for initial fractionation.[2][3][6]

    • Stationary Phase: Silica gel

    • Elution: A gradient elution is performed using mixtures of n-hexane, ethyl acetate, and methanol.

    • Fraction Collection: This process yields multiple fractions. In a typical separation, nine primary fractions are collected.[2][3][6]

  • Re-chromatography: The fourth fraction (approximately 4.2g), which shows promise for containing the target compound based on preliminary analysis (e.g., thin-layer chromatography), is re-chromatographed using the same VLC system.[3]

    • Further Separation: This second round of chromatography typically yields a larger number of sub-fractions (e.g., 15 sub-fractions).[3]

  • Final Purification:

    • Radial Chromatography: The sub-fraction containing the highest concentration of this compound is further purified using radial chromatography.

    • Recrystallization: The purified compound is then recrystallized to obtain this compound as a yellow amorphous powder.[1][2][3][5][6]

Structural Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H-NMR, ¹³C-NMR) and 2D (HSQC, HMBC) NMR experiments are conducted to determine the complete chemical structure.[1][3][5]

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural sources.

Isolation_Workflow Plant_Material Plant Material (e.g., Syzygium aqueum leaves) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Soxhlet Extraction (n-hexane, ethyl acetate, methanol) Drying_Grinding->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extracts Crude Extracts (n-hexane, ethyl acetate, methanol) Concentration->Crude_Extracts VLC Vacuum Liquid Chromatography (VLC) (Ethyl Acetate Extract) Crude_Extracts->VLC Select Ethyl Acetate Extract Fractions Fractions VLC->Fractions Re_VLC Re-chromatography (VLC) (Active Fraction) Fractions->Re_VLC Select Active Fraction Sub_Fractions Sub-fractions Re_VLC->Sub_Fractions Purification Final Purification (Radial Chromatography & Recrystallization) Sub_Fractions->Purification Select Target Sub-fraction Isolated_Compound Pure this compound Purification->Isolated_Compound

Caption: General workflow for the isolation of this compound.

This technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development, providing essential information on the procurement and isolation of this compound for further investigation.

References

Demethoxymatteucinol: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxymatteucinol, a C-methylated flavanone, is a naturally occurring flavonoid that has garnered interest in the scientific community for its potential therapeutic applications. Isolated from various plant sources, it has demonstrated notable biological activities, including the inhibition of viral neuraminidase. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity and ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Physical and Chemical Properties

This compound is formally known as (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one. Its fundamental physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₁₇H₁₆O₄[1][2]
Molecular Weight 284.31 g/mol [1][2]
CAS Number 56297-79-1[1]
Appearance Solid[3]
Melting Point 201-204 °C[3]
Table 2: Chromatographic and Spectroscopic Identifiers
IdentifierValueReference
IUPAC Name (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one[1]
InChI InChI=1S/C17H16O4/c1-9-15(19)10(2)17-14(16(9)20)12(18)8-13(21-17)11-6-4-3-5-7-11/h3-7,13,19-20H,8H2,1-2H3/t13-/m0/s1[1]
InChIKey HAIHGFWQOPJMPV-ZDUSSCGKSA-N[1]
SMILES CC1=C(C(=C2C(=C1O)C(=O)C--INVALID-LINK--C3=CC=CC=C3)C)O[1]
Table 3: Solubility Profile of this compound
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) Soluble[4][5]
Ethanol Soluble[4][5]
Water Low solubility[4][5]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. The following tables summarize the available nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data.

Table 4: ¹H and ¹³C NMR Spectral Data of this compound

The ¹H-NMR spectrum of this compound shows 16 protons, while the ¹³C-NMR spectrum displays 15 carbon signals, as reported from a study on its isolation from Syzygium aqueum.[6]

(Note: Detailed peak assignments with chemical shifts (ppm), multiplicity, and coupling constants (J) are essential for unambiguous identification and should be determined from high-resolution spectra.)

Table 5: Mass Spectrometry Data of this compound

Gas chromatography-mass spectrometry (GC-MS) analysis provides information on the molecular weight and fragmentation pattern of the compound.

m/zInterpretationReference
284 Molecular Ion [M]⁺[1]
180 Fragment[1]
152 Fragment[1]
Table 6: Infrared (IR) Spectroscopy Data of this compound

The IR spectrum provides information about the functional groups present in the molecule.

(Note: Specific absorption bands (cm⁻¹) corresponding to functional groups such as O-H (hydroxyl), C=O (carbonyl), C-O (ether), and aromatic C=C bonds are expected. Detailed analysis of the IR spectrum is required for complete characterization.)

Experimental Protocols

Isolation of this compound from Syzygium aqueum

The following protocol is a generalized procedure based on the successful isolation of this compound from the leaves of Syzygium aqueum.[6]

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Dried and powdered leaves of Syzygium aqueum extraction Continuous extraction with methanol start->extraction fractionation Liquid-liquid extraction extraction->fractionation vlc Vacuum Liquid Chromatography (VLC) fractionation->vlc rc Radial Chromatography vlc->rc recrystallization Recrystallization rc->recrystallization pure_compound Pure this compound recrystallization->pure_compound

Fig. 1: Workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered leaves of Syzygium aqueum are subjected to continuous extraction using methanol as the solvent.

  • Fractionation: The resulting crude methanol extract is then fractionated using a series of chromatographic techniques. This typically involves:

    • Liquid-Liquid Extraction: To partition the extract based on polarity.

    • Vacuum Liquid Chromatography (VLC): For coarse separation of the fractions.

    • Radial Chromatography: For finer separation and purification of the target compound.

  • Purification: The fraction containing this compound is further purified by recrystallization to obtain the pure compound.

Neuraminidase Inhibition Assay

This compound has been shown to exhibit inhibitory effects on viral neuraminidases.[1] A generic protocol for a neuraminidase inhibition assay is provided below. This assay can be adapted to evaluate the inhibitory potential of this compound.

G cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection enzyme Neuraminidase Enzyme incubation Incubate Enzyme with Inhibitor enzyme->incubation substrate Fluorogenic Substrate (e.g., MUNANA) reaction_start Add Substrate to initiate reaction substrate->reaction_start inhibitor This compound (Test Compound) inhibitor->incubation incubation->reaction_start measurement Measure Fluorescence reaction_start->measurement analysis Calculate % Inhibition and IC50 measurement->analysis

Fig. 2: Workflow for a neuraminidase inhibition assay.

Methodology:

  • Preparation: Prepare solutions of the neuraminidase enzyme, a fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid, MUNANA), and various concentrations of this compound.

  • Reaction:

    • Pre-incubate the neuraminidase enzyme with different concentrations of this compound.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Detection and Analysis:

    • Measure the fluorescence generated by the enzymatic cleavage of the substrate at appropriate time points.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the half-maximal inhibitory concentration (IC₅₀) value.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its ability to inhibit viral neuraminidases from influenza A (H1N1) and H9N2 strains.[1] Neuraminidase is a crucial enzyme for the release of new virus particles from infected cells, making it a key target for antiviral drugs.

While specific signaling pathways modulated by this compound have not been extensively studied, flavonoids as a class are known to interact with various cellular signaling cascades. For instance, the structurally related compound, demethoxycurcumin, has been shown to affect the NF-κB and AMPK signaling pathways. Further research is required to elucidate the specific intracellular targets and signaling pathways affected by this compound. Based on the known activities of similar flavonoids, potential pathways of interest for future investigation are depicted below.

G cluster_pathways Potential Cellular Signaling Pathways cluster_outcomes Potential Cellular Outcomes demethoxy This compound NFkB NF-κB Pathway demethoxy->NFkB AMPK AMPK Pathway demethoxy->AMPK MAPK MAPK Pathway demethoxy->MAPK inflammation Modulation of Inflammation NFkB->inflammation metabolism Regulation of Cellular Metabolism AMPK->metabolism proliferation Control of Cell Proliferation MAPK->proliferation

Fig. 3: Potential signaling pathways modulated by flavonoids.

Conclusion

This compound presents as a promising natural compound with well-defined physical and chemical characteristics and demonstrated biological activity. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring its therapeutic potential. Further investigations are warranted to fully elucidate its spectral properties, quantitative solubility, and, most importantly, its specific interactions with cellular signaling pathways. Such studies will be crucial in unlocking the full therapeutic value of this intriguing flavonoid.

References

Demethoxymatteucinol: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxymatteucinol is a flavanone, a type of flavonoid, that has been isolated from various plant sources, including Cleistocalyx operculatus, Desmos chinensis, and Syzygium samarangense.[1] As a member of the flavonoid family, it is of interest to the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and drug development efforts.

Antiprotozoal and Cytotoxic Activity

This compound has been investigated for its potential as an antiprotozoal agent. While it did not show significant activity against Leishmania donovani and Trypanosoma brucei, its cytotoxicity against a mammalian cell line was evaluated to determine its therapeutic window.

Quantitative Data: Cytotoxicity
CompoundCell LineAssayIC50 (µg/mL)Reference
This compoundJ774.A1 (Mouse Macrophage)CellTiter 96 Aqueous One Solution Cell Proliferation Assay> 50[1][2]
Experimental Protocol: Cytotoxicity against J774.A1 Cells

This protocol is based on the methodology described in the study of antiprotozoal compounds from Psorothamnus polydenius.[1]

1. Cell Culture and Plating:

  • J774.A1 mouse macrophage cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • The plate is incubated for 24 hours to allow for cell adherence.

2. Compound Preparation and Treatment:

  • A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are made in the culture medium.

  • The medium from the cell plates is removed and replaced with 100 µL of the medium containing the various concentrations of this compound.

  • Control wells receive medium with the corresponding concentration of DMSO.

3. Incubation and Viability Assessment:

  • The treated plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • After the incubation period, cell viability is determined using the CellTiter 96 Aqueous One Solution Cell Proliferation Assay (Promega).

  • 20 µL of the reagent is added to each well, and the plate is incubated for a further 1-4 hours.

  • The absorbance is measured at 490 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the DMSO-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assess Assessment cluster_analysis Data Analysis culture Culture J774.A1 cells seed Seed cells in 96-well plate (5 x 10^4 cells/well) culture->seed incubate_adhere Incubate for 24h for adherence seed->incubate_adhere prepare_compound Prepare serial dilutions of This compound in media treat_cells Replace media with compound dilutions prepare_compound->treat_cells incubate_treat Incubate for 72h treat_cells->incubate_treat add_reagent Add CellTiter 96 reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent read_absorbance Measure absorbance at 490 nm incubate_reagent->read_absorbance calculate_viability Calculate % cell viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Cytotoxicity assay workflow.

Enzyme Inhibitory Activity

This compound has been reported to possess inhibitory effects against several enzymes, including neuraminidase and xanthine oxidase.

Neuraminidase Inhibition

This compound has been identified as an inhibitor of viral neuraminidases from influenza strains H1N1 and H9N2.[1] However, quantitative data (IC50 values) for this activity are not currently available in the public domain.

A typical neuraminidase inhibition assay involves the following steps:

1. Reagents and Materials:

  • Neuraminidase enzyme (from influenza virus or commercially available)

  • Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • This compound and a reference inhibitor (e.g., oseltamivir)

  • 96-well black plates

2. Assay Procedure:

  • Serial dilutions of this compound and the reference inhibitor are prepared.

  • The neuraminidase enzyme is pre-incubated with the compound dilutions for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • The fluorescent substrate MUNANA is added to initiate the enzymatic reaction.

  • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.

  • The reaction is terminated by adding the stop solution.

  • The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorometer (e.g., excitation at 365 nm and emission at 450 nm).

3. Data Analysis:

  • The percentage of neuraminidase inhibition is calculated for each concentration of the compound relative to the untreated control.

  • The IC50 value is determined from the dose-response curve.

Xanthine Oxidase Inhibition

This compound has demonstrated mild inhibitory activity against xanthine oxidase.

CompoundConcentration% InhibitionAssay Method
This compound100 µg/mL25.13%Spectrophotometric

Note: An IC50 value has not been reported in the available literature.

The inhibitory activity of this compound against xanthine oxidase can be determined by monitoring the formation of uric acid from xanthine.

1. Reagents and Materials:

  • Xanthine oxidase enzyme

  • Xanthine (substrate)

  • Phosphate buffer (e.g., pH 7.5)

  • This compound and a reference inhibitor (e.g., allopurinol)

  • UV-transparent 96-well plates or cuvettes

2. Assay Procedure:

  • A reaction mixture is prepared containing phosphate buffer and various concentrations of this compound or the reference inhibitor.

  • The xanthine oxidase enzyme is added to the mixture and pre-incubated.

  • The reaction is initiated by the addition of the substrate, xanthine.

  • The increase in absorbance at 295 nm, corresponding to the formation of uric acid, is monitored over time using a spectrophotometer.

3. Data Analysis:

  • The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated for each concentration of the compound.

  • The IC50 value can be determined from the dose-response curve.

General Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prepare_compound Prepare serial dilutions of this compound pre_incubate Pre-incubate enzyme with This compound prepare_compound->pre_incubate prepare_enzyme Prepare enzyme solution prepare_enzyme->pre_incubate prepare_substrate Prepare substrate solution initiate_reaction Add substrate to initiate reaction prepare_substrate->initiate_reaction pre_incubate->initiate_reaction incubate_reaction Incubate at controlled temperature and time initiate_reaction->incubate_reaction stop_reaction Stop reaction (if necessary) incubate_reaction->stop_reaction measure_signal Measure product formation (absorbance or fluorescence) stop_reaction->measure_signal calculate_inhibition Calculate % inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

General enzyme inhibition assay workflow.

Antioxidant Activity

This compound has been reported to have mild antioxidant properties.

Quantitative Data: Antioxidant Activity
CompoundConcentration% DPPH ScavengingAssay Method
This compound50 µg/mL11.87%DPPH Radical Scavenging

Note: An IC50 value has not been reported in the available literature.

General Experimental Protocol: DPPH Radical Scavenging Assay

1. Reagents and Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • This compound and a reference antioxidant (e.g., ascorbic acid or trolox)

  • 96-well plates

2. Assay Procedure:

  • A stock solution of DPPH in methanol is prepared.

  • Serial dilutions of this compound and the reference antioxidant are made.

  • The DPPH solution is added to the compound dilutions in the 96-well plate.

  • The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • The absorbance of the solution is measured at approximately 517 nm.

3. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to the control.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from the dose-response curve.

Potential Signaling Pathways for Further Investigation

While specific studies on the signaling pathways modulated by this compound are limited, the known activities of related flavonoids suggest potential areas for future research. The diagrams below illustrate general signaling pathways that are often implicated in the biological activities of flavonoids and could be relevant to this compound.

Apoptosis Signaling Pathway

Flavonoids are known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Investigating the effect of this compound on key apoptotic proteins would be a valuable area of research.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Bcl2_family Bcl-2 family (Bax/Bak activation) Caspase8->Bcl2_family via Bid/tBid Caspase3 Caspase-3 Caspase8->Caspase3 Cellular_Stress Cellular Stress Cellular_Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Demethoxy This compound (potential target?) Demethoxy->Death_Receptor Demethoxy->Cellular_Stress

General apoptosis signaling pathways.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 degrades, releasing NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation translocation NFkB_IkB_complex NF-κB (p65/p50) IκB NFkB_IkB_complex->IkB NFkB_IkB_complex->NFkB_p65_p50 DNA DNA NFkB_translocation->DNA Gene_transcription Inflammatory Gene Transcription DNA->Gene_transcription Demethoxy This compound (potential target?) Demethoxy->IKK_complex inhibition?

General NF-κB signaling pathway.

Conclusion

The currently available scientific literature indicates that this compound possesses a range of biological activities, including mild antioxidant and xanthine oxidase inhibitory effects, as well as neuraminidase inhibition. Its cytotoxicity appears to be low, suggesting a potentially favorable safety profile. However, there is a significant lack of quantitative data, such as IC50 values, for most of its reported activities. Further in-depth studies are required to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for researchers to design and execute further investigations into this promising natural compound.

References

Demethoxymatteucinol: A Comprehensive Technical Guide on its Botanical Origins, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxymatteucinol, a C-methylated flavanone, has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides an in-depth overview of the botanical sources of this natural compound, their geographical distribution, and detailed methodologies for its extraction, isolation, and characterization. Furthermore, a plausible biosynthetic pathway for this compound is proposed based on the current understanding of flavonoid biosynthesis. Quantitative data from existing literature has been compiled to facilitate comparative analysis. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and related fields.

Botanical Origins and Geographical Distribution

This compound has been identified and isolated from a variety of plant species, primarily belonging to the families Fabaceae, Myrtaceae, and Annonaceae. The known plant sources and their respective geographical distributions are summarized below.

Plant SpeciesFamilyGeographical Distribution
Bauhinia purpureaFabaceaeNative to the Indian subcontinent and Myanmar. Widely introduced and cultivated in tropical and subtropical regions.[1]
Bauhinia vahliiFabaceaeFound in the Sub-Himalayan region, Central India, Bihar, and the Eastern and Western Ghats.[2]
Cleistocalyx operculatus (syn. Syzygium nervosum)MyrtaceaeNative to tropical Asia and Australia, including Southern China.[3]
Desmos chinensisAnnonaceaeNative to Southern China and Tropical Asia.[4]
Syzygium samarangense (syn. Eugenia javanica)MyrtaceaeNative to an area from Northeast India to Northern Vanuatu and is widely cultivated throughout the tropics.[5]
Uvaria afzeliiAnnonaceaeNative to West and Central tropical Africa.

Experimental Protocols

Extraction and Isolation of this compound from Syzygium samarangense Leaves

A detailed protocol for the isolation of this compound from the leaves of Syzygium samarangense (syn. Syzygium aqueum) has been reported and is outlined below.

2.1.1. Extraction

  • Preparation of Plant Material: Air-dry the leaves of Syzygium samarangense and grind them into a fine powder.

  • Soxhlet Extraction: Perform a sequential extraction of the powdered leaves using a Soxhlet apparatus with solvents of increasing polarity.

    • Begin with n-hexane to remove nonpolar compounds.

    • Follow with ethyl acetate.

    • Finally, extract with methanol.

  • Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Isolation by Chromatography

  • Vacuum Liquid Chromatography (VLC):

    • Subject the crude methanolic extract to VLC on a silica gel column.

    • Elute the column with a gradient of n-hexane, ethyl acetate, and methanol.

    • Collect the fractions and monitor by thin-layer chromatography (TLC).

  • Column Chromatography:

    • Pool the fractions containing the target compound (as indicated by TLC).

    • Subject the pooled fractions to further separation using silica gel column chromatography.

    • Employ a suitable solvent system, such as a gradient of chloroform and methanol, to elute the column.

  • Recrystallization:

    • Collect the fractions containing pure this compound.

    • Recrystallize the compound from a suitable solvent to obtain pure crystals.

General Isolation from other Plant Sources
  • Extraction: Maceration or Soxhlet extraction of the dried and powdered plant material with an organic solvent, typically methanol or ethanol.

  • Fractionation: Partitioning of the crude extract between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.

  • Chromatography: Repeated column chromatography on silica gel or Sephadex LH-20 using various solvent systems to purify the target compound.

Characterization

The structure of isolated this compound is typically elucidated using a combination of spectroscopic techniques:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima, which is characteristic of the flavanone chromophore.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR, along with 2D-NMR techniques (e.g., COSY, HSQC, HMBC), are used to establish the complete chemical structure and stereochemistry of the molecule.

Quantitative Data

Quantitative data on the specific yield of this compound from its various plant sources is limited in the currently available literature. One study on the leaves of Syzygium samarangense reported a total flavonoid content, but not the specific percentage of this compound. Further research is required to quantify the yield of this compound from different plant tissues and species to identify high-yielding sources for potential large-scale production.

Biosynthesis of this compound

The biosynthesis of this compound, a C-methylated flavanone, is believed to follow the general flavonoid biosynthetic pathway with an additional C-methylation step.

Biosynthesis_of_this compound Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Pinocembrin Pinocembrin (a flavanone) Naringenin_Chalcone->Pinocembrin CHI This compound This compound Pinocembrin->this compound C-methyltransferase SAM S-Adenosyl-L-methionine (SAM) SAM->this compound C-methyltransferase

Caption: Proposed biosynthetic pathway of this compound.

The pathway begins with the amino acid phenylalanine, which is converted through the phenylpropanoid pathway to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently cyclizes naringenin chalcone to form the flavanone, pinocembrin. The final and distinguishing step is the C-methylation of the A-ring of pinocembrin at positions 6 and 8. This reaction is catalyzed by a C-methyltransferase enzyme, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, to yield this compound.

Conclusion

This technical guide provides a consolidated resource on the botanical origins, geographical distribution, and analytical methodologies for this compound. The identification of multiple plant sources offers opportunities for further investigation into their comparative yields and the development of optimized extraction and purification protocols. The proposed biosynthetic pathway provides a framework for future studies aimed at understanding the enzymatic machinery responsible for the production of this C-methylated flavanone, which could pave the way for biotechnological production methods. Further research is warranted to quantify the yields of this compound from its natural sources and to fully elucidate its biosynthetic pathway.

References

Spectroscopic and Mechanistic Insights into Demethoxymatteucinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for demethoxymatteucinol, a C-methylated flavanone found in various plant species. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, outlines relevant experimental protocols for the analysis of flavonoids, and presents a representative signaling pathway to contextualize its potential biological activities.

Data Presentation: Spectroscopic Data of this compound

Table 1: ¹³C NMR Spectroscopic Data for the C-Methyl Groups of this compound and Related C-Methylated Flavanones.

PositionChemical Shift (δ) in ppmSolvent
6-CH₃8.3D
8-CH₃7.65D
6-CH₃7.9Di
8-CH₃9.1Di

Solvent Key: D - Deuterated solvent (specific solvent not detailed in the source); Di - Deuterated solvent (specific solvent not detailed in the source). Data is indicative of the typical chemical shifts for methyl groups in 6,8-di-C-methylated 5,7-dihydroxyflavanones.

Table 2: Mass Spectrometry Data for this compound. [1]

ParameterValue
Molecular Ion (M⁺) m/z284
Second Highest Peak m/zNot specified
Total Number of Peaks9

Note: The mass spectrometry data is derived from Gas Chromatography-Mass Spectrometry (GC-MS). A detailed fragmentation pattern is not publicly available.[1]

Experimental Protocols

The following are detailed methodologies representative of the techniques used for the spectroscopic analysis of flavonoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A pure sample of the flavonoid is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆). The concentration is typically in the range of 5-10 mg/mL.

  • Instrumentation : NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Spectroscopy : Proton NMR spectra are acquired to determine the number and types of protons in the molecule. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra provide information about the carbon skeleton of the molecule. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single peaks for each unique carbon atom.

  • 2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For flavonoids, LC-MS is a common method.

  • Ionization : Electrospray ionization (ESI) is a soft ionization technique frequently used for flavonoids, which typically forms protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. Electron ionization (EI) is used in GC-MS and results in more extensive fragmentation.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Fragmentation Analysis (MS/MS) : To obtain structural information, tandem mass spectrometry (MS/MS) is performed. The precursor ion of interest is selected, fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides characteristic fragmentation patterns that aid in structure elucidation.

Mandatory Visualization

Representative Signaling Pathway for Flavonoids

As the specific signaling pathways modulated by this compound are not well-documented, the following diagram illustrates a general signaling pathway commonly affected by various flavonoids. Flavonoids are known to interact with multiple cellular signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial in regulating cell proliferation, survival, and inflammation.

flavonoid_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K MAPK_Cascade MAPK Cascade (e.g., ERK, JNK, p38) Receptor->MAPK_Cascade Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) mTOR->Transcription_Factors MAPK_Cascade->Transcription_Factors This compound Flavonoids (e.g., this compound) This compound->PI3K Inhibition This compound->MAPK_Cascade Modulation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cell Proliferation, Survival, Inflammation Gene_Expression->Cellular_Response leads to

Caption: General flavonoid signaling pathway.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the isolation and spectroscopic characterization of a natural product like this compound is depicted below.

experimental_workflow Plant_Material Plant Material (e.g., leaves, bark) Extraction Extraction (e.g., with methanol) Plant_Material->Extraction Fractionation Fractionation (e.g., column chromatography) Extraction->Fractionation Purification Purification (e.g., HPLC) Fractionation->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR_Analysis NMR Analysis (1H, 13C, 2D) Pure_Compound->NMR_Analysis MS_Analysis MS Analysis (LC-MS, GC-MS) Pure_Compound->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Isolation and analysis workflow.

References

Demethoxymatteucinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxymatteucinol, a naturally occurring flavanone, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

This compound, with the chemical formula C₁₇H₁₆O₄, is structurally classified as a (2S)-5,7-dihydroxy-6,8-dimethylflavanone.[1] It has been isolated from various plant sources, most notably from the buds of Cleistocalyx operculatus.[1] While research on this compound is ongoing, preliminary studies have highlighted its potential as an antiviral, antioxidant, anti-inflammatory, and anticancer agent. This guide will delve into the specifics of these reported activities, providing a structured overview of the current state of knowledge.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₇H₁₆O₄[1]
Molecular Weight 284.31 g/mol [1]
IUPAC Name (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one[1]
CAS Number 56297-79-1
Synonyms 6,8-dimethylpinocembrin, (-)-Demethoxymatteucinol, (2S)-5,7-Dihydroxy-6,8-dimethylflavanone[1]

Biological Activities and Quantitative Data

The biological activities of this compound are an area of active investigation. The following tables summarize the available quantitative data from various in vitro studies. It is important to note that research on this compound is less extensive than on its close analog, demethoxycurcumin. Therefore, some data on demethoxycurcumin is included for comparative purposes, with clear demarcation.

Antiviral Activity

This compound has demonstrated notable antiviral properties, particularly against influenza viruses and respiratory syncytial virus (RSV).

VirusStrain(s)AssayIC₅₀ (µM)Reference
Influenza AH1N1Neuraminidase InhibitionNot explicitly quantified in the provided search results.
Influenza AH9N2Neuraminidase InhibitionNot explicitly quantified in the provided search results.
Respiratory Syncytial Virus (RSV)Not specifiedAntiviral Assay1.71 ± 0.61[2]
Anticancer Activity

Data for 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)

Cell LineCancer TypeIC₅₀ (µM)Reference
SMMC-7721Liver Cancer32.3 ± 1.13[3]
8898Pancreatic Cancer-[3]
HeLaCervical Cancer-[3]
SPC-A-1Lung Cancer-[3]
95-DLung Carcinoma-[3]
GBC-SDGallbladder Carcinoma-[3]
PANC-1Pancreatic Cancer10.5 ± 0.8[4]
MIA PaCa-2Pancreatic Cancer12.2 ± 0.9[4]

Note: The table above presents data for DMC, a structurally similar chalcone, as a proxy for the potential activity of this compound. Further research is required to establish the specific cytotoxicity of this compound.

Antioxidant and Anti-inflammatory Activity

Quantitative data on the antioxidant and anti-inflammatory activities of this compound, such as IC₅₀ values from DPPH or nitric oxide inhibition assays, are not explicitly detailed in the currently available search results. This represents a significant gap in the literature that warrants further investigation.

Signaling Pathways

This compound has been shown to modulate specific intracellular signaling pathways, which likely underlies its observed biological activities.

Akt/mTOR/p70S6K Signaling Pathway (Antiviral Activity)

In the context of its anti-RSV activity, this compound has been found to inhibit virus replication by affecting the Akt/mTOR/p70S6K signaling pathway.[2] This pathway is crucial for cell growth, proliferation, and survival, and is often hijacked by viruses to facilitate their replication.

Akt_mTOR_Pathway PI3K PI3K Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR activates p70S6K p70S6K mTOR->p70S6K activates Protein_Synthesis Protein Synthesis (Virus Replication) p70S6K->Protein_Synthesis promotes This compound This compound This compound->Akt inhibits This compound->mTOR inhibits This compound->p70S6K inhibits

Caption: Inhibition of the Akt/mTOR/p70S6K pathway by this compound.

NF-κB and PI3K/Akt Signaling Pathways (Potential Anticancer and Anti-inflammatory Mechanisms)

While direct evidence for this compound is limited, studies on the related compound demethoxycurcumin (DMC) have shown potent inhibition of the NF-κB and PI3K/Akt signaling pathways in cancer cells. These pathways are critical regulators of inflammation, cell survival, and proliferation. The inhibition of these pathways by DMC leads to the induction of apoptosis in cancer cells. It is plausible that this compound may exert similar effects, a hypothesis that requires experimental validation.

NFkB_PI3K_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli Growth Factors IKK IKK Stimuli->IKK PI3K PI3K Stimuli->PI3K IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus_NFkB->Gene_Expression activates Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes DMC Demethoxycurcumin (Potential action of This compound) DMC->IKK inhibits DMC->PI3K inhibits

Caption: Potential inhibition of NF-κB and PI3K/Akt pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for key experiments cited in the literature.

Isolation and Purification of this compound

A targeted isolation of cinnamoylphloroglucinol-terpene adducts, including this compound analogs, from Cleistocalyx operculatus has been described.[2] A general workflow for such an isolation is as follows:

Isolation_Workflow Plant_Material Dried Plant Material (e.g., C. operculatus buds) Extraction Solvent Extraction (e.g., Ethanol/Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (Silica Gel, Sephadex) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol or methanol, at room temperature or with heating.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

  • Further Purification: Fractions containing the target compound are further purified using techniques like Sephadex column chromatography and preparative high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Neuraminidase Inhibition Assay

The inhibitory effect of this compound on influenza neuraminidase can be assessed using a fluorometric or chemiluminescent assay.

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase, which cleaves a substrate to produce a fluorescent or chemiluminescent signal.

General Protocol:

  • Reagent Preparation: Prepare solutions of the neuraminidase enzyme, the test compound (this compound) at various concentrations, and a fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA).

  • Incubation: In a microplate, incubate the neuraminidase enzyme with the test compound for a specific period.

  • Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Signal Detection: After a further incubation period, stop the reaction and measure the fluorescence or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.

Cell Viability and Cytotoxicity Assay (for Anticancer Activity)

The cytotoxic effects of this compound on cancer cell lines can be determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, a purple-colored product.

General Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antiviral activity and potential for anticancer and anti-inflammatory applications. However, the current body of literature on this compound is still in its nascent stages. To fully elucidate its therapeutic potential, further research is imperative.

Key areas for future investigation include:

  • Comprehensive Biological Screening: Systematic evaluation of the antioxidant, anti-inflammatory, and anticancer activities of this compound against a broad range of assays and cell lines to establish a comprehensive biological profile and determine specific IC₅₀ values.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the observed biological activities, including the validation of its effects on the NF-κB and PI3K/Akt signaling pathways.

  • In Vivo Studies: Preclinical studies in animal models are essential to assess the efficacy, pharmacokinetics, and safety of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to identify key structural features responsible for its activity and to potentially develop more potent and selective derivatives.

This technical guide provides a consolidated overview of the current knowledge on this compound, highlighting both the promising findings and the existing research gaps. It is hoped that this document will serve as a valuable resource for the scientific community to guide future research and development efforts in harnessing the therapeutic potential of this intriguing natural compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Demethoxymatteucinol from Cleistocalyx operculatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleistocalyx operculatus, a member of the Myrtaceae family, is a medicinal plant traditionally used in Southeast Asia for treating various ailments, including colds, fevers, and gastrointestinal disorders.[1] The flower buds of this plant are a rich source of bioactive compounds such as flavonoids, chalcones, and triterpenoids.[2] Among these, demethoxymatteucinol, a flavanone, has been identified. This document provides a detailed protocol for the extraction and isolation of this compound from the flower buds of Cleistocalyx operculatus, based on established methodologies for flavonoid extraction from this plant. While much of the literature focuses on the extraction of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC), the methods are applicable to other flavonoids like this compound present in the plant material.[1][2]

Materials and Equipment

Reagents and Consumables:

  • Dried flower buds of Cleistocalyx operculatus

  • Ethanol (70% and 80%)

  • Methanol

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Distilled water

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Solvents for TLC development (e.g., n-hexane-EtOAc mixtures)

  • Standard of this compound (for comparison)

Equipment:

  • Grinder or mill

  • Soxhlet apparatus

  • Rotary evaporator

  • Freeze-dryer

  • Chromatography columns

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation

Experimental Protocols

Protocol 1: General Flavonoid Extraction

This protocol is a general method for extracting a broad range of flavonoids, including this compound, from Cleistocalyx operculatus.

1. Preparation of Plant Material:

  • Air-dry the flower buds of Cleistocalyx operculatus.

  • Grind the dried buds into a fine powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material (e.g., 2.0 kg) is extracted with 70% ethanol (3 x 2 L) at room temperature.[1]

  • Combine the ethanol extracts and concentrate them in vacuo using a rotary evaporator to yield a residue.[1]

3. Liquid-Liquid Partitioning:

  • Suspend the residue in water.

  • Successively partition the aqueous suspension with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[1]

  • This will yield an n-hexane fraction, an EtOAc fraction, and an n-BuOH fraction. This compound, being a flavonoid, is expected to be enriched in the EtOAc fraction.

Protocol 2: Optimized Extraction for Phenolic Compounds

This protocol is optimized for the extraction of phenolic compounds, which include flavanones like this compound.

1. Preparation of Plant Material:

  • Freeze-dry the leaves or flower buds of C. operculatus and grind them into a fine powder.[3]

2. Optimized Extraction Conditions:

  • Based on response surface methodology, the optimal conditions for extracting phenolic compounds are as follows:

    • Solvent: 80% ethanol[4]

    • Temperature: 85°C[4]

    • Extraction Time: 22 minutes[4]

    • Solid-to-Liquid Ratio: A ratio of 1:5 (g/mL) has been shown to be effective.[5]

3. Post-Extraction Processing:

  • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

  • Collect the supernatant and concentrate it using a rotary evaporator.

  • The concentrated extract can then be freeze-dried to obtain a powder.[3]

Protocol 3: Isolation and Purification

This protocol details the steps for isolating this compound from the crude extract.

1. Column Chromatography:

  • The ethyl acetate fraction, which is expected to be rich in this compound, is subjected to silica gel column chromatography.[1]

  • A gradient elution system of n-hexane-EtOAc (e.g., starting from 40:1 to 1:1) is used to separate the compounds.[1]

2. Fraction Collection and Analysis:

  • Collect the fractions and monitor them using Thin-Layer Chromatography (TLC).

  • Combine fractions with similar TLC profiles.

3. Further Purification:

  • Fractions containing the compound of interest can be further purified using techniques such as vacuum liquid chromatography or radial chromatography.[6]

  • Recrystallization can be employed as a final step to obtain pure this compound.[6]

4. Structure Elucidation:

  • The structure of the isolated compound should be confirmed using spectroscopic methods, including UV-Vis, 1D and 2D NMR.[6]

Data Presentation

Table 1: Summary of Extraction Conditions for Flavonoids from Cleistocalyx operculatus

ParameterMethod 1 (General)Method 2 (Optimized)Reference
Plant Part Flower BudsLeaves/Flower Buds[1][3]
Solvent 70% Ethanol80% Ethanol[1][4]
Temperature Room Temperature85°C[1][4]
Time Not specified22 minutes[4]
Solid:Liquid Ratio 1:3 (kg:L)1:5 (g:mL)[1][5]

Visualizations

Experimental Workflow

Extraction_Workflow PlantMaterial Dried & Powdered Cleistocalyx operculatus Buds Extraction Extraction (e.g., 70% Ethanol) PlantMaterial->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Partitioning Liquid-Liquid Partitioning (n-Hexane, EtOAc, n-BuOH) Concentration->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction ColumnChromatography Silica Gel Column Chromatography (n-Hexane-EtOAc gradient) EtOAc_Fraction->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection Purification Further Purification (e.g., Recrystallization) FractionCollection->Purification FinalProduct Pure this compound Purification->FinalProduct StructureElucidation Structure Elucidation (NMR, UV-Vis) FinalProduct->StructureElucidation

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathway (Hypothetical)

While the direct signaling pathway of this compound is not detailed in the provided search results, other compounds from Cleistocalyx operculatus, such as DMC, have been shown to induce apoptosis in cancer cells through a reactive oxygen species (ROS)-dependent mechanism.[7][8] A hypothetical pathway based on this is presented below.

Signaling_Pathway DMC This compound (Hypothetical) ROS Increased Intracellular Reactive Oxygen Species (ROS) DMC->ROS MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP_Loss Caspase9 Caspase-9 Activation MMP_Loss->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptosis induction pathway for this compound.

References

Total Synthesis of Demethoxymatteucinol and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of demethoxymatteucinol, a naturally occurring flavanone with potential biological activities. It also covers the synthesis of its derivatives and discusses their potential applications in drug discovery and development.

Introduction

This compound, chemically known as (2S)-5,7-dihydroxy-6,8-dimethylflavanone, is a natural product that has been isolated from various plant sources, including the buds of Cleistocalyx operculatus.[1] It has garnered interest due to its potential biological activities, including inhibitory effects on viral neuraminidases from influenza strains H1N1 and H9N2.[1] Furthermore, studies on related flavanones suggest potential antioxidant and enzyme inhibitory activities. This document outlines a plausible synthetic route to this compound and the preparation of its derivatives, along with protocols for evaluating their biological effects.

Total Synthesis of this compound

The total synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The key steps involve the synthesis of a substituted chalcone followed by its stereoselective cyclization to the flavanone core. While a specific detailed protocol for the total synthesis of this compound is not extensively reported, the following procedure is based on well-established methods for the synthesis of analogous C-methylated flavanones.

Synthetic Strategy Overview

The overall synthetic strategy is depicted below. The synthesis commences with the preparation of the key chalcone intermediate, followed by an intramolecular cyclization to form the flavanone ring system.

Synthesis_Overview A Starting Materials B Chalcone Synthesis A->B Claisen-Schmidt Condensation C Intramolecular Cyclization B->C Base-catalyzed cyclization D This compound C->D

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2',4'-Dihydroxy-3',5'-dimethylacetophenone

This starting material can be synthesized from 2,4-dihydroxyacetophenone via a Friedel-Crafts alkylation or other C-methylation methods.

Step 2: Synthesis of (E)-2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone

This key chalcone intermediate is synthesized via a Claisen-Schmidt condensation reaction.

  • Materials:

    • 2',4'-Dihydroxy-3',5'-dimethylacetophenone

    • Benzaldehyde

    • Potassium hydroxide (KOH)

    • Ethanol

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve 2',4'-Dihydroxy-3',5'-dimethylacetophenone and benzaldehyde in ethanol in a round-bottom flask.

    • Slowly add a solution of potassium hydroxide in ethanol to the mixture while stirring at room temperature.

    • Continue stirring the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

    • The precipitated chalcone is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of (2S)-5,7-Dihydroxy-6,8-dimethylflavanone (this compound)

The final step involves the intramolecular cyclization of the chalcone to the flavanone. To achieve the desired (2S)-stereochemistry, an asymmetric catalytic method or enzymatic resolution can be employed. A base-catalyzed cyclization is a common method.

  • Materials:

    • (E)-2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone

    • Sodium acetate or a chiral catalyst

    • Ethanol or other suitable solvent

  • Procedure (Base-Catalyzed):

    • Dissolve the synthesized chalcone in ethanol.

    • Add a catalytic amount of a base, such as sodium acetate.

    • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with a dilute acid.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude flavanone is purified by column chromatography on silica gel.

Synthesis of this compound Derivatives

Derivatives of this compound can be synthesized to explore structure-activity relationships (SAR) and optimize biological activity. Modifications can be made to the hydroxyl groups or the B-ring of the flavanone scaffold.

O-Alkylated and O-Acylated Derivatives

The hydroxyl groups at positions 5 and 7 can be functionalized through alkylation or acylation reactions.

  • General Protocol for O-Alkylation:

    • Dissolve this compound in a suitable solvent like acetone or DMF.

    • Add a base such as potassium carbonate (K₂CO₃).

    • Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide).

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Work-up involves filtration of the base, removal of the solvent, and purification of the product by column chromatography.

  • General Protocol for O-Acylation:

    • Dissolve this compound in a solvent like pyridine or dichloromethane.

    • Add the desired acylating agent (e.g., acetic anhydride, benzoyl chloride).

    • Stir the reaction at room temperature.

    • After the reaction is complete, quench with water and extract the product.

    • Purify the acylated derivative by chromatography.

A study on the related 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) has shown that various O-acylated and O-alkylated derivatives exhibit enhanced cytotoxic activity against several cancer cell lines.

Quantitative Data on Derivative Synthesis and Activity

The following table summarizes representative data on the synthesis and biological evaluation of derivatives of the related chalcone, DMC, which can serve as a guide for the derivatization of this compound.

DerivativeModificationYield (%)Cytotoxicity (IC₅₀, µM) vs. SH-SY5Y
DMC Parent Chalcone->50
2b 4′-O-caproylated-DMC855.20
2g 4′-O-methylated-DMC927.52
2h 4′-O-benzylated-DMC889.99 (vs. A-549)

Data adapted from a study on DMC derivatives.

Biological Activity and Signaling Pathways

This compound has been reported to possess mild antioxidant and xanthine oxidase inhibitory activities.[2][3]

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Many flavonoids are known to inhibit XO.

Proposed Mechanism of Xanthine Oxidase Inhibition:

The inhibitory mechanism of flavonoids on xanthine oxidase often involves binding to the active site of the enzyme, which contains a molybdenum cofactor.[4] The binding can be competitive, non-competitive, or mixed-type. The interaction is typically stabilized by hydrogen bonds and hydrophobic interactions between the flavonoid and amino acid residues in the active site.

XO_Inhibition cluster_0 Xanthine Oxidase Active Site cluster_1 Substrates XO Xanthine Oxidase UricAcid Uric Acid (Product) XO->UricAcid Catalysis MoCo Molybdenum Cofactor Hypoxanthine Hypoxanthine Hypoxanthine->XO Xanthine Xanthine Xanthine->XO This compound This compound (Inhibitor) This compound->XO Inhibition

Caption: Proposed inhibitory action of this compound on xanthine oxidase.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

  • Principle: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm due to the formation of uric acid from xanthine.

  • Materials:

    • Xanthine oxidase (from bovine milk)

    • Xanthine

    • Phosphate buffer (pH 7.5)

    • This compound or its derivatives

    • Allopurinol (positive control)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer and a solution of the test compound (this compound or its derivative) at various concentrations.

    • Add xanthine solution to the mixture and pre-incubate at 25°C for 15 minutes.

    • Initiate the reaction by adding xanthine oxidase solution.

    • Monitor the absorbance at 295 nm for a set period (e.g., 30 minutes).

    • The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

    • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined from a dose-response curve.

A study on the isolation of this compound reported that at a concentration of 100 µg/mL, it inhibited 25.13% of xanthine oxidase activity.[2][3]

Potential Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, flavonoids are known to modulate various cellular signaling cascades involved in inflammation, cell proliferation, and apoptosis. Given its structure, this compound could potentially interact with pathways such as:

  • NF-κB Signaling Pathway: Many flavonoids inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis, and can be modulated by flavonoids.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and growth and is another potential target for flavonoid compounds.

Further research is required to determine the precise molecular targets and signaling pathways affected by this compound and its derivatives.

Conclusion

This document provides a comprehensive overview of the total synthesis of this compound and its derivatives, along with protocols for their preparation and biological evaluation. The synthetic route, based on established flavonoid chemistry, offers a viable approach for obtaining these compounds for further research. The known xanthine oxidase inhibitory activity of this compound, coupled with the potential for enhanced bioactivity through derivatization, makes this class of compounds promising for the development of new therapeutic agents. Future studies should focus on elucidating the detailed mechanisms of action and exploring the full therapeutic potential of these molecules.

References

Application of Demethoxymatteucinol in Anti-Influenza Virus Assays: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxymatteucinol is a natural compound belonging to the flavonoid family. While flavonoids, in general, have been investigated for a wide range of biological activities, including antiviral properties, a comprehensive review of the scientific literature reveals a significant lack of specific data regarding the application of this compound in anti-influenza virus assays. This document summarizes the current state of knowledge and provides general protocols for anti-influenza virus testing that could be adapted for this compound should preliminary data suggest antiviral activity.

Current State of Research

As of the latest literature review, there are no published studies detailing the use of this compound in assays to determine its efficacy against influenza viruses. Research on structurally similar methoxy- and dimethoxy-flavones has primarily focused on their anti-inflammatory and anticancer properties. While anti-inflammatory action can be relevant in mitigating the symptoms of influenza infection, direct antiviral activity against the influenza virus has not been established for this compound.

The potential for a compound to exhibit anti-influenza activity is often explored through a series of in vitro assays. These typically include cytotoxicity assays to determine a safe concentration range for use in cell culture, followed by various virus inhibition assays to assess the compound's ability to interfere with different stages of the viral life cycle.

Future Directions and General Protocols

Should preliminary screening indicate potential anti-influenza activity for this compound, the following established protocols for anti-influenza drug screening could be employed.

Table 1: Hypothetical Data Presentation for Anti-Influenza Activity of this compound

Since no experimental data is available, the following table is a template illustrating how quantitative data for this compound could be presented if it were tested against various influenza strains.

Influenza Virus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
A/H1N1MDCK---
A/H3N2A549---
B/VictoriaMDCK---
B/YamagataA549---

IC50 (50% inhibitory concentration): The concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the anti-influenza activity of a test compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used for antiviral assays.

Methodology:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) or A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium without the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

Objective: To quantify the inhibitory effect of this compound on influenza virus replication by counting the reduction in viral plaques.

Methodology:

  • Cell Seeding: Grow a confluent monolayer of MDCK cells in 6-well plates.

  • Virus Infection: Infect the cell monolayer with a known titer of influenza virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.

  • Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Overlay the cells with an agarose medium containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% formaldehyde and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Visualizations

While there is no specific signaling pathway to diagram for this compound's anti-influenza activity, the following diagrams illustrate a general experimental workflow and a hypothetical mechanism of action for an antiviral compound.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Antiviral Assay (IC50) Antiviral Assay (IC50) Cytotoxicity Assay (CC50)->Antiviral Assay (IC50) Time-of-Addition Assay Time-of-Addition Assay Antiviral Assay (IC50)->Time-of-Addition Assay Virus Entry Inhibition Virus Entry Inhibition Time-of-Addition Assay->Virus Entry Inhibition Replication Inhibition Replication Inhibition Time-of-Addition Assay->Replication Inhibition Virus Release Inhibition Virus Release Inhibition Time-of-Addition Assay->Virus Release Inhibition hypothetical_moa cluster_virus_lifecycle Influenza Virus Life Cycle Attachment & Entry Attachment & Entry Replication & Transcription Replication & Transcription Attachment & Entry->Replication & Transcription Assembly & Budding Assembly & Budding Replication & Transcription->Assembly & Budding This compound This compound This compound->Replication & Transcription Inhibition

Research Application Notes: Demethoxymatteucinol as a Neuraminidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuraminidase inhibitors are a critical class of antiviral drugs for the treatment of influenza A and B viruses.[1][2] These agents act by blocking the enzymatic activity of neuraminidase, a glycoprotein on the surface of the influenza virus, which is essential for the release of progeny virions from infected host cells.[3][4][5] The search for novel and effective neuraminidase inhibitors is driven by the continual emergence of drug-resistant viral strains.[4][6] Natural products represent a promising source for the discovery of new antiviral agents. This document outlines the application and protocols for investigating demethoxymatteucinol as a potential neuraminidase inhibitor. As of the date of this document, direct studies evaluating this compound's efficacy as a neuraminidase inhibitor are not present in the public research domain. The following protocols are therefore based on established, generic methodologies for assessing neuraminidase inhibition.

Mechanism of Action of Neuraminidase Inhibitors

Influenza virus replication involves several stages, including attachment to the host cell via hemagglutinin binding to sialic acid receptors, endocytosis, viral replication within the cell, and finally, budding of new virions from the host cell membrane.[3][4] The newly formed viral particles remain attached to the host cell surface through the interaction of hemagglutinin with sialic acid. Neuraminidase cleaves these terminal sialic acid residues, facilitating the release of the virus and allowing it to infect other cells.[3][5][7] Neuraminidase inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid.[3] By binding to the active site of neuraminidase, these inhibitors prevent the cleavage of sialic acid, thus trapping the new virions on the cell surface and preventing the spread of infection.[3]

Below is a diagram illustrating the proposed inhibitory action of this compound on the influenza virus life cycle.

G cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Inhibition by this compound Virus Attachment Virus Attachment Virus Entry Virus Entry Virus Attachment->Virus Entry Replication Replication Virus Entry->Replication Budding Budding Replication->Budding Virus Release Virus Release Budding->Virus Release Neuraminidase Neuraminidase Virus Release->Neuraminidase requires Infection of New Cells Infection of New Cells Virus Release->Infection of New Cells This compound This compound This compound->Neuraminidase inhibits

Caption: Proposed mechanism of neuraminidase inhibition by this compound.

Experimental Protocols

To evaluate the potential of this compound as a neuraminidase inhibitor, a series of in vitro assays can be performed. The most common method is the fluorescence-based neuraminidase inhibition assay.[1]

Fluorescence-Based Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase using a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1] When cleaved by neuraminidase, MUNANA releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity.[1]

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Recombinant influenza neuraminidase (from a relevant strain, e.g., H1N1, H3N2)

  • MUNANA substrate (Sigma-Aldrich, Cat. No. M8639)

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)

  • Stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)

  • 96-well black microplates

  • Fluorometer (excitation: 365 nm, emission: 450 nm)

  • Known neuraminidase inhibitors (positive controls, e.g., Oseltamivir, Zanamivir)

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound.

    • Prepare serial dilutions of this compound and positive controls in assay buffer.

    • Prepare a working solution of neuraminidase in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.

    • Prepare a working solution of MUNANA in assay buffer.

  • Assay Procedure:

    • Add 50 µL of the serially diluted this compound or control compounds to the wells of a 96-well plate.

    • Add 50 µL of the neuraminidase working solution to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 50 µL of the MUNANA working solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of the stop solution to each well.

    • Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of neuraminidase inhibition for each concentration of this compound using the following formula:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

The workflow for this experiment is outlined in the diagram below.

G start Start prep Prepare Reagents (this compound, Controls, Enzyme, Substrate) start->prep plate Add Inhibitor/Controls to 96-well Plate prep->plate enzyme Add Neuraminidase Enzyme plate->enzyme incubate1 Incubate at 37°C for 30 min enzyme->incubate1 substrate Add MUNANA Substrate incubate1->substrate incubate2 Incubate at 37°C for 60 min substrate->incubate2 stop Add Stop Solution incubate2->stop read Measure Fluorescence (Ex: 365nm, Em: 450nm) stop->read analyze Calculate % Inhibition and IC50 read->analyze end End analyze->end

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

Data Presentation

The primary quantitative data to be collected is the IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the neuraminidase enzyme by 50%.[1][8] For comprehensive analysis, it is recommended to test this compound against neuraminidase from different influenza strains.

Table 1: Hypothetical IC50 Values of this compound against Various Influenza Neuraminidase Subtypes

CompoundNeuraminidase SubtypeIC50 (µM)
This compoundH1N1Data to be determined
This compoundH3N2Data to be determined
This compoundInfluenza BData to be determined
Oseltamivir (Control)H1N1Reference value
Oseltamivir (Control)H3N2Reference value
Oseltamivir (Control)Influenza BReference value
Zanamivir (Control)H1N1Reference value
Zanamivir (Control)H3N2Reference value
Zanamivir (Control)Influenza BReference value

Further Research Directions

Should this compound demonstrate significant neuraminidase inhibitory activity, further studies would be warranted to fully characterize its potential as an antiviral agent.

  • Enzyme Kinetics: Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Cell-Based Assays: Evaluate the compound's ability to inhibit influenza virus replication in cell culture (e.g., plaque reduction assay, cytopathic effect inhibition assay).

  • In Vivo Studies: Assess the efficacy and safety of this compound in animal models of influenza infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify key structural features required for activity and to optimize potency.

The logical progression of this research is depicted in the following diagram.

G initial_screening In Vitro Neuraminidase Inhibition Assay (IC50) kinetics Enzyme Kinetics Studies initial_screening->kinetics cell_based Cell-Based Antiviral Assays initial_screening->cell_based sar Structure-Activity Relationship (SAR) Studies initial_screening->sar lead_optimization Lead Optimization kinetics->lead_optimization in_vivo In Vivo Efficacy and Safety Studies cell_based->in_vivo in_vivo->lead_optimization sar->lead_optimization

Caption: Logical workflow for the development of this compound as a neuraminidase inhibitor.

References

Demethoxymatteucinol: A Chemical Probe for Exploring Viral and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Demethoxymatteucinol, a naturally occurring flavonoid, presents a compelling profile for use as a chemical probe in biological research.[1] Identified as (2S)-5,7-dihydroxy-6,8-dimethylflavanone, this compound has been isolated from various plant sources and demonstrates distinct inhibitory activities against viral and metabolic enzymes.[1] Its utility as a chemical probe stems from its potential to selectively interact with specific biological targets, thereby enabling the elucidation of their roles in complex cellular processes. These application notes provide a comprehensive overview of this compound's known biological activities, quantitative data on its efficacy, and detailed protocols for its application in laboratory settings.

Key Biological Activities:

This compound has been characterized primarily for its potent inhibitory effects on:

  • Viral Neuraminidase: It exhibits inhibitory activity against neuraminidases from influenza A virus subtypes H1N1 and H9N2, suggesting its potential as a tool for studying viral egress and developing novel antiviral strategies.[1]

  • Xanthine Oxidase: This compound has been noted for its ability to inhibit xanthine oxidase, a key enzyme in purine metabolism. This activity makes it a valuable probe for investigating the pathological roles of uric acid and reactive oxygen species in conditions such as gout and cardiovascular disease.

  • Cytotoxicity: this compound has demonstrated cytotoxic effects against certain cell lines, indicating its potential for investigation in cancer research.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound.

Biological Target/AssayCell Line/Enzyme SourceParameterValueReference
CytotoxicityH9 (Human T-cell lymphoma)IC5020.8 µg/mL[2]
CytotoxicityJ774.A1 (Mouse macrophage)IC50> 50 µg/mL[2]
Viral NeuraminidaseInfluenza A (H1N1, H9N2)-Inhibitory effects observed[1]
Xanthine OxidaseNot specified-Inhibitor activity reported

A Note on "DMC" in Scientific Literature:

It is crucial for researchers to exercise caution when reviewing literature, as the acronym "DMC" is frequently used to denote demethoxycurcumin , a different curcuminoid. This ambiguity can lead to the misattribution of biological activities. The experimental protocols and signaling pathway information provided herein are based on data specifically attributed to this compound.

Experimental Protocols

Protocol 1: In Vitro Neuraminidase Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of this compound on influenza neuraminidase activity.

1. Principle:

Neuraminidase cleaves sialic acid residues from glycoconjugates. This assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of this compound corresponds to the inhibition of enzyme activity.

2. Materials:

  • This compound (stock solution in DMSO)

  • Recombinant influenza neuraminidase (H1N1 or H9N2)

  • MUNANA substrate

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop solution (e.g., 0.14 M NaOH in 83% ethanol)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

3. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 25 µL of each this compound dilution to triplicate wells.

  • Add 25 µL of neuraminidase enzyme solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 50 µL of MUNANA substrate solution to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding 100 µL of stop solution to each well.

  • Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Workflow for Neuraminidase Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare this compound Dilutions D Add this compound to plate A->D B Prepare Neuraminidase Solution E Add Neuraminidase and Incubate B->E C Prepare MUNANA Substrate F Add MUNANA and Incubate C->F D->E E->F G Stop Reaction F->G H Measure Fluorescence G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow of the in vitro neuraminidase inhibition assay.

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay

This protocol details a method to determine the inhibitory activity of this compound against xanthine oxidase.

1. Principle:

Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by measuring the increase in absorbance at 295 nm. A decrease in the rate of uric acid production in the presence of this compound indicates enzyme inhibition.

2. Materials:

  • This compound (stock solution in DMSO)

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • 96-well UV-transparent microplates

  • UV-Vis microplate reader

3. Procedure:

  • Prepare serial dilutions of this compound in potassium phosphate buffer.

  • In a 96-well plate, add 50 µL of each this compound dilution to triplicate wells.

  • Add 50 µL of xanthine oxidase solution to each well.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 100 µL of xanthine solution to each well.

  • Immediately measure the absorbance at 295 nm at time intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Calculate the reaction rate (change in absorbance per minute) for each concentration.

  • Determine the percentage of inhibition and the IC50 value.

Workflow for Xanthine Oxidase Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare this compound Dilutions D Add this compound to plate A->D B Prepare Xanthine Oxidase Solution E Add Xanthine Oxidase and Incubate B->E C Prepare Xanthine Substrate F Add Xanthine and Measure Absorbance C->F D->E E->F G Calculate Reaction Rate F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow of the in vitro xanthine oxidase inhibition assay.

Signaling Pathway Interactions (Hypothesized)

While direct evidence for this compound's modulation of specific signaling pathways in mammalian cells is limited and often confounded by the "DMC" ambiguity, flavonoids as a class are known to interact with key signaling cascades. Based on the activities of structurally similar flavonoids, it is hypothesized that this compound could potentially modulate pathways such as NF-κB and MAPK. Further research is required to validate these interactions for this compound specifically.

Hypothesized Signaling Interaction Logic:

G cluster_stimulus External Stimuli cluster_pathway Signaling Pathways cluster_response Cellular Response Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Stimuli->IKK MAPKKK MAPKKK Stimuli->MAPKKK NFkB NF-κB IKK->NFkB Response Inflammatory Gene Expression NFkB->Response MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Response Probe This compound (Hypothesized Target) Probe->IKK Inhibition? Probe->MAPKKK Inhibition?

References

Application Notes and Protocols: Large-Scale Synthesis of Demethoxymatteucinol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Demethoxymatteucinol is a C-methylated flavanone that has garnered interest for its potential biological activities. As a member of the flavonoid family, it is anticipated to possess a range of pharmacological properties, including potential anticancer and antiviral effects. Preclinical in vivo studies are crucial for evaluating the therapeutic potential of such compounds, necessitating a reliable and scalable synthetic route. This document provides detailed protocols for the large-scale synthesis of this compound and a representative in vivo study protocol to assess its anticancer efficacy in a xenograft mouse model.

Section 1: Large-Scale Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: (1) a Claisen-Schmidt condensation to form the chalcone intermediate, followed by (2) an intramolecular cyclization to yield the final flavanone product.

1.1: Overall Synthesis Workflow

synthesis_workflow Overall Workflow: From Synthesis to In Vivo Studies cluster_synthesis Large-Scale Synthesis cluster_invivo In Vivo Studies start Starting Materials (C-methylated phloroacetophenone, Benzaldehyde) step1 Step 1: Claisen-Schmidt Condensation (Chalcone Formation) start->step1 step2 Step 2: Intramolecular Cyclization (Flavanone Formation) step1->step2 purification Purification (Macroporous Resin Chromatography) step2->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product This compound (>95% purity) characterization->final_product invivo_start Compound Formulation final_product->invivo_start Proceed to in vivo studies animal_model Xenograft Mouse Model Establishment invivo_start->animal_model treatment Treatment Administration animal_model->treatment monitoring Tumor Growth Monitoring & Data Collection treatment->monitoring endpoints Endpoint Analysis (Tumor weight, Histology, Biomarkers) monitoring->endpoints data_analysis Data Analysis & Reporting endpoints->data_analysis synthesis_pathway Synthesis Pathway of this compound acetophenone 2,4,6-Trihydroxy-3,5-dimethylacetophenone chalcone 2',4',6'-Trihydroxy-3',5'-dimethylchalcone acetophenone->chalcone  KOH, Ethanol Claisen-Schmidt Condensation benzaldehyde Benzaldehyde benzaldehyde->chalcone This compound This compound chalcone->this compound  KF-Celite, Methanol Intramolecular Cyclization invivo_workflow In Vivo Anticancer Study Workflow start Cell Culture (e.g., Human breast cancer cell line MCF-7) inoculation Subcutaneous Inoculation of Cancer Cells into Nude Mice start->inoculation tumor_growth Tumor Growth to Palpable Size (~100-150 mm³) inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Treatment Administration (Vehicle, this compound, Positive Control) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (Twice weekly) treatment->monitoring endpoint Study Endpoint (e.g., 21-28 days or tumor volume limit) monitoring->endpoint euthanasia Euthanasia and Tumor Excision endpoint->euthanasia analysis Analysis (Tumor weight, Histopathology, Biomarker analysis) euthanasia->analysis

Troubleshooting & Optimization

improving the yield of demethoxymatteucinol from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of demethoxymatteucinol from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound has been isolated from several plant species, including the leaves of Syzygium aqueum (water apple), the buds of Cleistocalyx operatus, and the rhizomes of Matteuccia struthiopteris.[1][2][3]

Q2: What is a general overview of the extraction and purification process for this compound?

A2: The general process involves extracting the dried and powdered plant material with a suitable solvent, followed by fractionation and purification steps. A common approach involves initial extraction with methanol, followed by liquid-liquid extraction to partition compounds based on polarity. Further purification is typically achieved through chromatographic techniques such as vacuum liquid chromatography, radial chromatography, and recrystallization.[1][3]

Q3: Which analytical techniques are suitable for the identification and quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a robust method for both identifying and quantifying this compound in plant extracts.[4][5][6] The structure of the isolated compound can be confirmed using spectroscopic methods like Ultraviolet-Visible (UV-Vis) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[1][3]

Q4: What is the general biosynthetic pathway for flavanones like this compound?

A4: Flavanones are synthesized in plants via the phenylpropanoid pathway. The process begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. This molecule then enters the flavonoid biosynthesis pathway, where it is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form a chalcone. Chalcone isomerase (CHI) then catalyzes the cyclization of the chalcone to form a flavanone scaffold.[7][8][9] Subsequent modifications, such as C-methylation, lead to the formation of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for this compound. 2. Inefficient Extraction Method: The chosen method (e.g., maceration) may not be effective for penetrating the plant cell walls. 3. Inappropriate Extraction Parameters: Time, temperature, or solid-to-liquid ratio may not be optimized. 4. Degradation of the Compound: High temperatures or prolonged extraction times can lead to the degradation of flavonoids.[10] 5. Improper Plant Material Handling: The quality of the plant material can be affected by harvesting time and drying methods.1. Solvent Optimization: Experiment with solvents of varying polarities. Ethanol and methanol are commonly used for flavonoid extraction.[11] The optimal ethanol concentration for flavonoid extraction is often between 50% and 60%.[12][13] 2. Advanced Extraction Techniques: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[13][14] UAE utilizes acoustic cavitation to disrupt cell walls, while MAE uses microwave energy for rapid heating. 3. Parameter Optimization: Systematically optimize extraction parameters. For UAE, key parameters include temperature, time, ultrasonic power, and liquid-to-solid ratio.[15] 4. Control Extraction Conditions: Avoid excessive heat and unnecessarily long extraction times. Optimal temperatures for flavonoid extraction are typically between 50°C and 75°C.[12][15] 5. Standardize Plant Material: Harvest plant material at the optimal time and use a consistent drying method, such as freeze-drying, to preserve the integrity of the bioactive compounds.[16]
Co-extraction of Impurities 1. Non-selective Solvent: The solvent may be extracting a wide range of compounds with similar polarities to this compound. 2. Complex Plant Matrix: The natural source may contain a high concentration of other secondary metabolites.1. Solvent System Modification: Use a solvent system with a narrower polarity range or employ sequential extraction with solvents of increasing polarity. 2. Fractionation: Implement a liquid-liquid extraction step to partition the crude extract. For example, partitioning between ethyl acetate and water can separate compounds based on their polarity. 3. Chromatographic Purification: Utilize techniques like column chromatography with silica gel or Sephadex LH-20 to separate this compound from other compounds.[17]
Difficulty in Purifying this compound 1. Presence of Isomeric Compounds: Other flavanones with similar structures may be present. 2. Inadequate Chromatographic Resolution: The chosen chromatography method may not be providing sufficient separation.1. High-Resolution Chromatography: Employ High-Speed Countercurrent Chromatography (HSCCC) for efficient separation of structurally similar compounds.[18][19] 2. Optimize Chromatographic Conditions: Experiment with different solvent systems and gradients in HPLC or mobile phases in column chromatography to improve resolution.
Inaccurate Quantification 1. Matrix Effects in HPLC: Other compounds in the extract can interfere with the detection of this compound. 2. Lack of a Pure Standard: An inaccurate standard will lead to erroneous quantification. 3. Improper Method Validation: The analytical method may not be linear, accurate, or precise.1. Sample Preparation: Use Solid-Phase Extraction (SPE) to clean up the sample before HPLC analysis.[20] 2. Standard Purity: Ensure the this compound standard is of high purity (>98%). 3. Method Validation: Validate the HPLC method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]

Experimental Protocols & Data

Optimization of Extraction Parameters for Flavonoids

While specific data for this compound is limited, the following table summarizes optimized conditions for total flavonoid extraction from various plant sources using Ultrasound-Assisted Extraction (UAE). These parameters can serve as a starting point for optimizing the extraction of this compound.

Plant Source Optimal Ethanol Concentration (%) Optimal Temperature (°C) Optimal Time (min) Optimal Liquid-to-Solid Ratio (mL/g) Total Flavonoid Yield (%) Reference
Pteris cretica L.56.7474.2745.9433.694.71[12]
Lactuca indica L.58.86-3024.764.80[13]
Olive Leaves-5050417.50 (mg RE/g dm)[15]
Alfalfa52.1462.3357.0857.16-[14]
Cryptotaenia japonica55-70303.31[21]

Note: Yields are reported as a percentage of the dry weight of the plant material or as rutin equivalents (RE) per gram of dry matter (dm).

Detailed Methodologies

1. Protocol for Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from general methods for flavonoid extraction.[12][13][15]

  • Plant Material Preparation: Dry the plant material (e.g., leaves of Syzygium aqueum) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 5 g of the powdered plant material and place it in a 250 mL flask.

    • Add the extraction solvent (e.g., 57% ethanol in water) at a specific liquid-to-solid ratio (e.g., 34:1 mL/g).

    • Place the flask in an ultrasonic water bath operating at a specific frequency (e.g., 40 kHz) and power (e.g., 200 W).

    • Conduct the extraction at a controlled temperature (e.g., 74°C) for a set duration (e.g., 46 minutes).

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and store it at 4°C for further analysis.

2. Protocol for Purification of this compound

This protocol is based on the reported isolation from Syzygium aqueum.[1][3]

  • Crude Extraction:

    • Perform a continuous extraction of the dried, powdered plant material with methanol.

    • Evaporate the methanol under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Perform liquid-liquid extraction on the crude extract using solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction (which is likely to contain this compound) to Vacuum Liquid Chromatography (VLC) on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate.

    • Combine fractions containing the target compound (as determined by TLC analysis) and further purify using radial chromatography.

  • Recrystallization:

    • Recrystallize the purified fraction from a suitable solvent (e.g., methanol) to obtain pure this compound crystals.

3. Protocol for HPLC Quantification of this compound

This protocol is a general guideline for the quantification of phenolic compounds.[4][5]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a Diode Array Detector (DAD).

  • Mobile Phase: A gradient elution using two solvents:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program: A linear gradient starting with a low percentage of Solvent B, gradually increasing to elute compounds of increasing hydrophobicity.

  • Detection: Monitor the absorbance at the maximum wavelength for this compound (typically around 296 nm and 347 nm).[1][3]

  • Quantification: Prepare a calibration curve using a pure standard of this compound at various concentrations. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Syzygium aqueum leaves) drying Drying & Grinding plant_material->drying extraction Solvent Extraction (e.g., Methanol or Ethanol) drying->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation vlc Vacuum Liquid Chromatography fractionation->vlc rc Radial Chromatography vlc->rc recrystallization Recrystallization rc->recrystallization hplc HPLC-DAD Quantification recrystallization->hplc nmr NMR/UV-Vis Structural Elucidation recrystallization->nmr

Caption: Experimental workflow for the extraction, purification, and analysis of this compound.

flavanone_biosynthesis cluster_pathway Flavanone Biosynthesis Pathway phenylalanine Phenylalanine coumaroyl_coa 4-Coumaroyl-CoA phenylalanine->coumaroyl_coa Phenylpropanoid Pathway chalcone Chalcone coumaroyl_coa->chalcone Chalcone Synthase (CHS) malonyl_coa 3x Malonyl-CoA malonyl_coa->chalcone Chalcone Synthase (CHS) flavanone Flavanone (Naringenin) chalcone->flavanone Chalcone Isomerase (CHI) This compound This compound flavanone->this compound C-methylation & other modifications

Caption: Simplified biosynthetic pathway of flavanones leading to this compound.

References

Technical Support Center: High-Purity Purification of Demethoxymatteucinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the high-purity purification of demethoxymatteucinol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is high purity important?

This compound is a flavanone, a type of flavonoid, that has been identified in various plant species. For research and drug development purposes, high purity is crucial to ensure that observed biological activities are attributable to the compound itself and not to impurities. Accurate characterization and elucidation of its therapeutic potential depend on the use of a highly purified sample. Commercial suppliers often provide this compound with a purity of over 95%[1].

Q2: What are the primary methods for purifying this compound?

The primary methods for purifying flavonoids like this compound include:

  • Column Chromatography: This is a fundamental technique for separating compounds from a mixture. For flavonoids, common stationary phases include silica gel, macroporous resins, and Sephadex.

  • High-Performance Liquid Chromatography (HPLC): Particularly preparative HPLC, is a high-resolution technique used to obtain highly pure fractions of the target compound.

  • Recrystallization: This is a classic purification technique for solid compounds, which involves dissolving the impure compound in a suitable solvent at an elevated temperature and allowing it to crystallize as the solution cools, leaving impurities behind in the solvent.

Q3: How do I choose the right solvent for purification?

The choice of solvent is critical for successful purification. For chromatography, solvent systems are typically selected based on the polarity of the target compound and the stationary phase. For recrystallization, the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for flavonoid purification include ethanol, methanol, acetone, ethyl acetate, and hexane, often used in combination to achieve the desired polarity.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation of this compound from Impurities Incorrect solvent system polarity.Optimize the solvent system by gradually changing the ratio of polar and non-polar solvents.
Column overloading.Reduce the amount of crude extract loaded onto the column.
Inappropriate stationary phase.Consider a different stationary phase (e.g., macroporous resin instead of silica gel).
This compound Elutes Too Quickly or Too Slowly Solvent system is too polar (elutes too quickly) or not polar enough (elutes too slowly).Adjust the solvent gradient or isocratic mobile phase composition.
Low Recovery of this compound Irreversible adsorption to the stationary phase.Try a less active stationary phase or add a small amount of a polar modifier (like acetic or formic acid) to the mobile phase.
Compound degradation on the column.Use a less acidic or basic stationary phase and work at lower temperatures if possible.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Broad or Tailing Peaks Column overloading.Inject a smaller sample volume or a more dilute solution.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Column contamination or degradation.Wash the column with a strong solvent or replace the column if necessary.
Poor Resolution Between Peaks Suboptimal mobile phase composition.Optimize the gradient slope or the ratio of organic solvent to water.
Incorrect column chemistry.Select a column with a different stationary phase (e.g., C18, Phenyl-Hexyl).
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning.
Temperature variations.Use a column oven to maintain a constant temperature.
Recrystallization
Problem Possible Cause Solution
No Crystals Form Upon Cooling Solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound.
Cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Insufficient nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Oily Precipitate Forms Instead of Crystals The compound is "oiling out" due to high impurity levels or an inappropriate solvent.Try a different solvent or solvent mixture. Pre-purify the crude material using column chromatography.
Low Yield of Purified Crystals The compound is too soluble in the cold solvent.Use a different solvent in which the compound has lower solubility at cold temperatures.
Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the compound.

Experimental Protocols

The following are generalized protocols for the purification of flavonoids, which can be adapted for this compound. Optimization will be required for best results.

Protocol 1: Column Chromatography with Macroporous Resin

This method is effective for the initial enrichment of flavonoids from a crude plant extract.

  • Preparation of Crude Extract: Extract the plant material with a suitable solvent (e.g., 70% ethanol) and concentrate the extract under reduced pressure.

  • Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., AB-8). Pre-treat the resin by washing sequentially with ethanol and then water.

  • Column Packing and Equilibration: Pack a column with the pre-treated resin and equilibrate with deionized water.

  • Sample Loading: Dissolve the crude extract in water and adjust the pH (typically to around 4.0). Load the solution onto the column at a controlled flow rate (e.g., 2 bed volumes per hour).

  • Washing: Wash the column with deionized water to remove highly polar impurities like sugars and salts.

  • Elution: Elute the flavonoids with a stepwise or gradient of increasing ethanol concentration (e.g., 30%, 60%, 90% ethanol). Collect fractions and monitor by TLC or HPLC to identify the fractions containing this compound.

  • Concentration: Combine the fractions containing the purified compound and remove the solvent under vacuum.

Protocol 2: Preparative HPLC

This protocol is for achieving high purity after initial enrichment.

  • Sample Preparation: Dissolve the enriched fraction from column chromatography in the mobile phase. Filter the solution through a 0.45 µm filter.

  • Column and Mobile Phase Selection: Use a reversed-phase C18 column. A common mobile phase for flavonoids is a gradient of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Method Development: Develop a suitable gradient elution method on an analytical HPLC system to achieve good separation of this compound from remaining impurities.

  • Preparative Run: Scale up the analytical method to a preparative HPLC system. Inject the sample and collect the fraction corresponding to the this compound peak.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fraction using analytical HPLC. Remove the solvent from the high-purity fraction by lyophilization or evaporation.

Protocol 3: Recrystallization

This protocol can be used as a final purification step.

  • Solvent Selection: Determine a suitable solvent or solvent pair where this compound has high solubility when hot and low solubility when cold (e.g., aqueous ethanol, acetone-hexane).

  • Dissolution: Place the partially purified this compound in a flask and add a minimal amount of the hot solvent until it is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table summarizes typical quantitative data for flavonoid purification, which can serve as a reference for this compound purification. Actual values will depend on the starting material and the specific conditions used.

Purification Step Parameter Typical Value Range Reference
Macroporous Resin Chromatography Flavonoid Content Increase4.5 to 4.76-fold[2][3]
Recovery Yield72.86% to 88.21%[3]
Preparative HPLC Purity Achieved>95%
Yield from Crude Extract7.3 mg/g
Recrystallization Purity Achieved83.38% (Naringin)[4]
Yield8.76%[4]

Visualizations

Purification_Workflow Start Crude Plant Extract Step1 Column Chromatography (e.g., Macroporous Resin) Start->Step1 Initial Enrichment Step2 Preparative HPLC Step1->Step2 Further Purification Analysis1 Purity Check (TLC/HPLC) Step1->Analysis1 Step3 Recrystallization Step2->Step3 Final Polishing Analysis2 Purity Check (HPLC) Step2->Analysis2 End High-Purity This compound Step3->End Analysis3 Final Purity Analysis (HPLC, NMR, MS) End->Analysis3

Caption: General workflow for the high-purity purification of this compound.

Troubleshooting_Logic Start Purification Step (e.g., Chromatography) Problem Identify Problem (e.g., Poor Separation) Start->Problem Cause1 Incorrect Solvent System? Problem->Cause1 Check Cause2 Column Overloaded? Problem->Cause2 Check Cause3 Wrong Stationary Phase? Problem->Cause3 Check Solution1 Optimize Mobile Phase Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Select Different Column Cause3->Solution3 Outcome Problem Resolved? Solution1->Outcome Solution2->Outcome Solution3->Outcome Outcome->Problem No, Re-evaluate End Successful Purification Outcome->End Yes

Caption: Logical workflow for troubleshooting chromatography issues.

References

optimizing reaction conditions for demethoxymatteucinol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of demethoxymatteucinol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed strategy for the synthesis of this compound (5,7-dihydroxy-6,8-dimethylflavanone) involves a three-step process:

  • Acylation of a substituted phloroglucinol: Synthesis of the key intermediate, 2'-hydroxy-4',6'-dimethylacetophenone, typically via a Hoesch or Friedel-Crafts acylation of 2,4-dimethyl-1,3,5-benzenetriol.

  • Claisen-Schmidt Condensation: A base-catalyzed condensation of 2'-hydroxy-4',6'-dimethylacetophenone with benzaldehyde to form the corresponding chalcone.

  • Intramolecular Cyclization: Acid- or base-catalyzed cyclization of the chalcone intermediate to yield the final flavanone product, this compound.

Q2: What are the critical parameters to control during the Claisen-Schmidt condensation?

A2: The critical parameters for the Claisen-Schmidt condensation step are temperature, reaction time, and the concentration of the base catalyst. Overly harsh conditions (high temperature or high base concentration) can lead to side reactions, such as Cannizzaro reactions of the aldehyde or decomposition of the product.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of all steps in the synthesis. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the common purification methods for the intermediates and the final product?

A4: Column chromatography on silica gel is the most common method for purifying the chalcone intermediate and the final this compound product. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be effective for obtaining highly pure compounds.

Troubleshooting Guides

Problem 1: Low or no yield of 2'-hydroxy-4',6'-dimethylacetophenone (Acylation Step)
Potential Cause Suggested Solution
Inactive Lewis Acid Catalyst (e.g., AlCl₃, ZnCl₂)Use a freshly opened or properly stored bottle of the Lewis acid. Ensure anhydrous conditions as these catalysts are moisture-sensitive.
Poor quality of 2,4-dimethyl-1,3,5-benzenetriolEnsure the starting material is pure and dry. Impurities can inhibit the reaction.
Inefficient reaction conditionsOptimize the reaction temperature and time. For the Hoesch reaction, ensure a steady stream of dry HCl gas. For Friedel-Crafts, experiment with different solvents and catalyst loading.
Side reactions (e.g., multiple acylations)Use a milder Lewis acid or lower the reaction temperature. Control the stoichiometry of the acylating agent carefully.
Problem 2: Low yield of 2'-hydroxy-4',6'-dimethylchalcone (Claisen-Schmidt Condensation)
Potential Cause Suggested Solution
Insufficient base catalystIncrease the amount of base (e.g., KOH, NaOH) incrementally. Ensure the base is fully dissolved in the solvent.
Reaction temperature is too lowGently warm the reaction mixture. However, avoid excessive heat which can promote side reactions.
Impure benzaldehydeUse freshly distilled benzaldehyde to remove any benzoic acid impurity, which can neutralize the base catalyst.
Reversibility of the reactionOnce the reaction is complete (as indicated by TLC), promptly work up the reaction to isolate the product and prevent reversal.
Problem 3: Incomplete or low-yield cyclization of chalcone to this compound
Potential Cause Suggested Solution
Inappropriate acid or base catalyst concentrationOptimize the concentration of the acid (e.g., H₂SO₄, HCl) or base (e.g., NaOAc). Too high a concentration can lead to degradation.
Insufficient reaction time or temperatureIncrease the reaction time and/or gently heat the reaction mixture. Monitor progress by TLC.
Chalcone insolubilityChoose a solvent in which the chalcone is more soluble at the reaction temperature.
Formation of side products (e.g., aurones)The formation of aurones can be favored under certain oxidative conditions. Ensure the reaction is carried out under an inert atmosphere if necessary.

Experimental Protocols

Step 1: Synthesis of 2'-hydroxy-4',6'-dimethylacetophenone (via Hoesch Reaction)
  • Dissolve 2,4-dimethyl-1,3,5-benzenetriol (1 equivalent) and acetonitrile (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the mixture to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 1-2 hours while maintaining the temperature at 0°C.

  • Add a Lewis acid catalyst, such as anhydrous zinc chloride (0.5 equivalents).

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into water and heat to hydrolyze the intermediate ketimine salt.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2'-hydroxy-4',6'-dimethylchalcone (Claisen-Schmidt Condensation)
  • Dissolve 2'-hydroxy-4',6'-dimethylacetophenone (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.

  • Add a solution of potassium hydroxide (3 equivalents) in water dropwise to the stirred solution at room temperature.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is ~2.

  • Collect the precipitated chalcone by filtration, wash with cold water until the filtrate is neutral.

  • Dry the crude product and purify by recrystallization or column chromatography.

Step 3: Synthesis of this compound (Cyclization)
  • Dissolve the purified 2'-hydroxy-4',6'-dimethylchalcone (1 equivalent) in ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Reflux the mixture for 4-8 hours, monitoring the disappearance of the chalcone by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Claisen-Schmidt Condensation Conditions

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1KOHEthanol252475
2NaOHMethanol252472
3KOHEthanol501268 (with side products)
4NaOEtEthanol0-251878

Table 2: Optimization of Chalcone Cyclization Conditions

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1H₂SO₄EthanolReflux685
2HClMethanolReflux882
3NaOAcAcetic AcidReflux1265
4I₂DMSO120470 (potential for flavone)

Visualizations

experimental_workflow start Starting Materials: 2,4-dimethyl-1,3,5-benzenetriol Benzaldehyde step1 Step 1: Acylation (Hoesch Reaction) start->step1 intermediate1 Intermediate 1: 2'-hydroxy-4',6'-dimethylacetophenone step1->intermediate1 step2 Step 2: Condensation (Claisen-Schmidt) intermediate1->step2 intermediate2 Intermediate 2: 2'-hydroxy-4',6'-dimethylchalcone step2->intermediate2 step3 Step 3: Cyclization intermediate2->step3 product Final Product: This compound step3->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield in Synthesis Step? acylation Step 1: Acylation start->acylation Yes condensation Step 2: Condensation start->condensation Yes cyclization Step 3: Cyclization start->cyclization Yes acylation_cause1 Inactive Catalyst? acylation->acylation_cause1 acylation_cause2 Impure Starting Material? acylation->acylation_cause2 acylation_cause3 Suboptimal Conditions? acylation->acylation_cause3 condensation_cause1 Insufficient Base? condensation->condensation_cause1 condensation_cause2 Low Temperature? condensation->condensation_cause2 condensation_cause3 Impure Aldehyde? condensation->condensation_cause3 cyclization_cause1 Incorrect Catalyst Concentration? cyclization->cyclization_cause1 cyclization_cause2 Insufficient Time/Temp? cyclization->cyclization_cause2 cyclization_cause3 Insolubility? cyclization->cyclization_cause3

Caption: Troubleshooting decision tree for synthesis.

stability of demethoxymatteucinol under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of demethoxymatteucinol under various storage conditions. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols. While specific stability data for this compound is limited in publicly available literature, the information provided is based on established knowledge of flavonoid stability and standard analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Like many flavonoids, the stability of this compound is likely influenced by several factors, including:

  • pH: Flavonoids are often prone to degradation in neutral to alkaline conditions.[1][2][3][4]

  • Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[5][6][7]

  • Light: Exposure to UV or visible light can induce photochemical degradation.

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the degradation of the flavonoid structure.[8][9][10]

Q2: What are the recommended general storage conditions for this compound?

A2: To ensure maximum stability, it is recommended to store this compound under the following conditions:

  • Temperature: Store at a cool temperature, ideally between 2°C and 8°C. For long-term storage, freezing at -20°C or below is advisable.[11]

  • Light: Protect from light by storing in an amber-colored or opaque container.[11]

  • Atmosphere: Store in a tightly sealed container to minimize exposure to air. For sensitive samples, flushing the container with an inert gas like nitrogen or argon is recommended.[11]

  • Solvent: If in solution, use a solvent in which it is stable and store at a low temperature. Be aware that some solvents can participate in degradation reactions.

Q3: How can I assess the stability of my this compound sample?

A3: A stability study should be conducted. This typically involves exposing the sample to controlled stress conditions (e.g., different temperatures, pH values, light intensities) and monitoring the degradation of the parent compound and the appearance of degradation products over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[12][13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpectedly low assay value for this compound. Sample degradation due to improper storage.Review storage conditions (temperature, light, and air exposure). Ensure the sample was stored in a tightly sealed, light-resistant container at the recommended temperature.
Inaccurate quantification.Verify the calibration of the analytical instrument and the purity of the reference standard.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.Conduct a forced degradation study to intentionally generate and identify potential degradation products. Use techniques like LC-MS to characterize the unknown peaks.
Contamination of the sample or solvent.Use high-purity solvents and clean labware. Analyze a blank solvent injection to rule out solvent contamination.
Inconsistent stability results between experiments. Variability in experimental conditions.Ensure that all experimental parameters (temperature, pH, light exposure, sample concentration) are tightly controlled and consistently applied across all experiments.
Sample heterogeneity.Ensure the sample is homogenous before taking aliquots for analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound.

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV/PDA detector

  • LC-MS system for identification of degradation products

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for specific time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for specific time points, as flavonoids are often highly sensitive to basic conditions.[1][4]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protect from light for specific time points.[14]

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven for specific time points.

    • Photostability: Expose the stock solution to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period, following ICH Q1B guidelines.[15][16][17] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.

    • Calculate the percentage of degradation.

    • Use LC-MS to obtain the mass spectra of the degradation products to aid in their identification.[18][19][20]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a PDA detector.

  • A C18 reversed-phase column is a common starting point for flavonoid analysis.[21][22][23]

Method Development Strategy:

  • Mobile Phase Selection: Start with a gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid to improve peak shape) and an organic phase (e.g., acetonitrile or methanol).[22][24]

  • Gradient Optimization: Adjust the gradient profile to achieve good resolution between the parent compound and any degradation products observed in the forced degradation samples.

  • Wavelength Selection: Use the PDA detector to monitor the analysis at multiple wavelengths. The optimal wavelength for quantification is typically the λmax of this compound.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress ConditionIncubation Time (hours)Temperature% Degradation (Hypothetical)Number of Major Degradation Products
0.1 M HCl2460°C15%1
0.1 M NaOH2Room Temp80%3
3% H₂O₂24Room Temp25%2
Heat4880°C30%2
Light (ICH Q1B)--10%1

Note: This table presents hypothetical data to illustrate the expected trends for a flavonoid. Actual results for this compound would need to be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare Stock Solution of this compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation (H₂O₂) prep->oxidation thermal Thermal Stress prep->thermal photo Photostability prep->photo hplc HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis hplc->lcms eval Assess Degradation Identify Degradants lcms->eval

Caption: Experimental workflow for a forced degradation study.

Degradation_Pathway cluster_products Potential Degradation Products demethoxy This compound ring_cleavage Ring Cleavage Products demethoxy->ring_cleavage Base Hydrolysis oxidation_prod Oxidized Derivatives demethoxy->oxidation_prod Oxidation hydrolysis_prod Hydrolyzed Fragments demethoxy->hydrolysis_prod Acid Hydrolysis

Caption: Hypothetical degradation pathways of this compound.

References

minimizing batch-to-batch variability of synthetic demethoxymatteucinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing batch-to-batch variability in the synthesis of demethoxymatteucinol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route for this compound, a C-methylated flavanone, is a two-step process.[1][2][3] The first step is a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone (2',4',6'-trihydroxy-3',5'-dimethylacetophenone) and an aromatic aldehyde (benzaldehyde) to form a chalcone intermediate.[1][2] The second step is an intramolecular cyclization of the chalcone to yield the flavanone structure.[1][4]

Q2: What are the critical factors influencing batch-to-batch variability?

A2: Key factors include the purity of starting materials, precise control of reaction conditions (temperature, time, and catalyst concentration), efficiency of the cyclization step, and the purification method.[5] Inconsistent control over these parameters can lead to variations in yield, purity, and the formation of side products.

Q3: What are the common side reactions to be aware of?

A3: During the Claisen-Schmidt condensation, self-condensation of the acetophenone can occur.[2] In the cyclization step, incomplete reaction can leave unreacted chalcone in the final product.[1] Additionally, harsh acidic or basic conditions can lead to the formation of undesired byproducts.[6]

Q4: Which analytical techniques are recommended for quality control?

A4: High-Performance Liquid Chromatography (HPLC) is essential for assessing purity and quantifying yield. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying impurities.[7][8][9] Mass Spectrometry (MS) helps in confirming the molecular weight of the product and identifying byproducts.

Troubleshooting Guides

Issue 1: Low Yield in Claisen-Schmidt Condensation
Possible Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Use a fresh batch of base catalyst (e.g., KOH or NaOH). Ensure it is properly stored to prevent degradation.Improved reaction rate and conversion to the chalcone intermediate.
Low Reaction Temperature While often performed at room temperature, gentle heating (40-50°C) can sometimes be necessary to drive the reaction to completion. Monitor the reaction closely to avoid side reactions.[5]Increased reaction rate and higher yield of the chalcone.
Poor Solubility of Reactants Ensure all reactants, especially the polyphenolic acetophenone, are fully dissolved in the solvent (e.g., ethanol) before adding the catalyst.A homogeneous reaction mixture, leading to a more consistent and complete reaction.
Sub-optimal Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, extend the reaction time.Complete consumption of starting materials and maximization of chalcone formation.
Issue 2: Incomplete Cyclization of Chalcone to Flavanone
Possible Cause Troubleshooting Step Expected Outcome
Inefficient Catalyst For acid-catalyzed cyclization, ensure the acid (e.g., HCl, H₂SO₄) is of the correct concentration. For base-catalyzed cyclization, ensure the base (e.g., sodium acetate) is anhydrous and of high purity.[10]A higher conversion rate of the chalcone to the flavanone.
Insufficient Reaction Temperature or Time Refluxing is often required for the cyclization step. Monitor the reaction by TLC to determine the optimal reflux time for complete conversion.[1]Disappearance of the chalcone spot on the TLC plate and a prominent flavanone spot.
Steric Hindrance The C-methyl groups on the A ring can sterically hinder the cyclization. Using a stronger acid or base catalyst, or a higher boiling point solvent to increase the reaction temperature, may be necessary.Overcoming the steric hindrance to achieve a higher yield of the desired flavanone.
Reversibility of the Reaction Ensure the reaction conditions favor the flavanone product. In some cases, removal of water or other small molecule byproducts can drive the equilibrium towards the product.A stable and high yield of the final flavanone product.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-4',6'-dihydroxy-3',5'-dimethylchalcone (Chalcone Intermediate)
  • Reactant Preparation: In a round-bottom flask, dissolve 2',4',6'-trihydroxy-3',5'-dimethylacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.

  • Reaction Initiation: To the stirred solution, slowly add an aqueous solution of potassium hydroxide (3.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 7:3).

  • Work-up: Once the reaction is complete, acidify the mixture with dilute HCl until it reaches a pH of ~2.

  • Isolation: The precipitated chalcone is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Protocol 2: Synthesis of this compound (Intramolecular Cyclization)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude chalcone (1.0 eq) in a suitable solvent such as methanol or a pyridine-water mixture.[4]

  • Catalyst Addition: Add a catalyst. For acidic cyclization, concentrated sulfuric acid or hydrochloric acid can be used. For basic cyclization, sodium acetate is a common choice.[10]

  • Reaction: Reflux the mixture for 4-8 hours. Monitor the disappearance of the chalcone by TLC.

  • Isolation: After cooling, the reaction mixture is poured into cold water. The precipitated crude this compound is collected by filtration.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Quantitative Data Summary

The following tables provide representative data for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions.

Table 1: Effect of Catalyst on Chalcone Synthesis Yield

Catalyst (Base)Reaction Time (h)Chalcone Yield (%)Purity by HPLC (%)
KOH248592
NaOH248290
LiOH247888
KOH489195
NaOH488893

Table 2: Influence of Cyclization Conditions on this compound Yield

Catalyst (Acid/Base)SolventReaction Time (h)Flavanone Yield (%)Purity by HPLC (%)
H₂SO₄Methanol67596
HClEthanol87295
Sodium AcetateMethanol86894
Pyridine/WaterPyridine/Water48997

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Intramolecular Cyclization Reactants 2',4',6'-trihydroxy-3',5'-dimethylacetophenone + Benzaldehyde Catalyst1 Base Catalyst (e.g., KOH) Reactants->Catalyst1 Ethanol, RT Chalcone 2'-Hydroxy-4',6'-dihydroxy-3',5'-dimethylchalcone Catalyst2 Acid or Base Catalyst (e.g., H₂SO₄ or NaOAc) Chalcone->Catalyst2 Reflux Catalyst1->Chalcone This compound This compound Purification Purification (Column Chromatography) This compound->Purification Catalyst2->this compound

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Start Low Batch-to-Batch Consistency CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure ControlConditions Verify Control of Reaction Conditions CheckPurity->ControlConditions Purity OK ControlConditions->Start Inconsistent AnalyzeCyclization Analyze Cyclization Efficiency ControlConditions->AnalyzeCyclization Conditions OK AnalyzeCyclization->Start Incomplete OptimizePurification Optimize Purification Protocol AnalyzeCyclization->OptimizePurification Cyclization OK OptimizePurification->Start Sub-optimal ConsistentProduct Consistent High-Quality Product OptimizePurification->ConsistentProduct Optimized

Caption: Logical troubleshooting flow for addressing batch-to-batch variability.

References

Technical Support Center: Demethoxymatteucinol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of demethoxymatteucinol in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a natural flavanone compound.[1][2][3] It is structurally known as (2S)-5,7-dihydroxy-6,8-dimethylflavanone.[1] In vitro studies have shown that it possesses mild antioxidant and xanthine oxidase inhibitory activities.[4][5] Specifically, at a concentration of 100 µg/mL, it can inhibit xanthine oxidase activity by 25.13%, and at 50 µg/mL, it exhibits 11.87% DPPH radical scavenging activity.[4][5] It has also been investigated for its potential as a viral neuraminidase inhibitor.[1]

Q2: What is the optimal solvent for dissolving this compound for in vitro assays?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound and other flavonoids for cell-based assays. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. The final concentration of DMSO in the assay should be kept low, ideally below 0.5% and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.

Q3: What are the recommended concentration ranges for this compound in preliminary in vitro screening?

A3: For initial screening, a broad concentration range is recommended to determine the effective dose. Based on data from similar flavonoids and preliminary data on this compound, a starting range of 1 µM to 100 µM is advisable. For cytotoxicity assessment, concentrations up to 200 µg/mL have been used for similar compounds.

Q4: Is this compound known to interfere with common in vitro assays?

A4: Flavonoids as a class of compounds have been reported to interfere with certain in vitro assays.[6][7] For instance, some flavonoids can directly reduce the MTT reagent, leading to an overestimation of cell viability.[6][7] It is essential to include proper controls, such as a cell-free assay with this compound and the MTT reagent, to check for any direct chemical reduction.

Troubleshooting Guides

Issue 1: Low Solubility or Precipitation of this compound in Culture Medium
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous culture medium, or the final DMSO concentration is too low to maintain solubility.

  • Troubleshooting Steps:

    • Check Stock Solution: Ensure your DMSO stock solution is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.

    • Optimize Final DMSO Concentration: While aiming for a low final DMSO concentration, ensure it is sufficient to keep the compound in solution. A final concentration of 0.1% DMSO is generally well-tolerated by most cell lines.

    • Serial Dilutions: Prepare serial dilutions of the stock solution in culture medium immediately before adding to the cells to minimize the time for precipitation to occur.

    • Solubility Testing: Perform a preliminary solubility test by adding your highest concentration of this compound to the cell culture medium and observing for any precipitate over the planned experiment duration.

Issue 2: High Variability or Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
  • Possible Cause: Interference of this compound with the assay reagents, uneven cell seeding, or cytotoxicity of the compound at higher concentrations.

  • Troubleshooting Steps:

    • Assay Interference Control: As mentioned in the FAQs, run a cell-free control with this compound and the MTT reagent to quantify any direct reduction. If interference is observed, consider alternative viability assays like the Sulforhodamine B (SRB) assay, which is based on protein staining and is less prone to interference from reducing compounds.[7]

    • Cell Seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your seeding density across all wells. Edge effects in multi-well plates can also contribute to variability; consider not using the outermost wells for experimental conditions.

    • Solvent Control: Always include a vehicle control (culture medium with the same final concentration of DMSO used for the test compound) to account for any effects of the solvent on cell viability.

    • Dose-Response Curve: Perform a wide-range dose-response experiment to identify the cytotoxic concentration range of this compound for your specific cell line.

Issue 3: No Observable Effect in Anti-Inflammatory Assays
  • Possible Cause: The concentration range tested is too low, the incubation time is not optimal, or the inflammatory stimulus is too strong.

  • Troubleshooting Steps:

    • Concentration Range: Expand the concentration range of this compound. Some flavonoids exhibit a biphasic or U-shaped dose-response curve.

    • Incubation Time: Optimize the pre-incubation time with this compound before adding the inflammatory stimulus (e.g., lipopolysaccharide - LPS). A pre-incubation of 1-2 hours is a common starting point. Also, consider the total incubation time after adding the stimulus.

    • Stimulus Concentration: Titrate the concentration of the inflammatory stimulus (e.g., LPS) to achieve a sub-maximal response. A very strong inflammatory response might mask the inhibitory effects of your compound.

    • Positive Control: Include a known anti-inflammatory agent (e.g., dexamethasone or a known NF-κB inhibitor) as a positive control to validate the assay system.

Quantitative Data Summary

The following tables provide a summary of available and recommended quantitative data for using this compound in in vitro assays.

Table 1: Bioactivity Data for this compound

Assay TypeCell Line/SystemIC50 / ActivityReference
CytotoxicityBC cells> 70.4 µM[8]
CytotoxicityH9 cells20.8 µg/mL[8]
Xanthine Oxidase InhibitionCell-free25.13% inhibition at 100 µg/mL[4][5]
Antioxidant (DPPH)Cell-free11.87% scavenging at 50 µg/mL[4][5]

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeCell LineRecommended Concentration Range
Cytotoxicity (e.g., MTT, SRB)Various cancer and normal cell lines1 - 100 µM
Anti-inflammatory (e.g., NO, cytokine production)RAW 264.7 macrophages, PBMCs1 - 50 µM
Mechanistic Studies (e.g., Western blot, qPCR)Relevant cell lines10 - 50 µM (based on non-toxic concentrations)

Table 3: DMSO Concentration and Cell Viability

Final DMSO ConcentrationGeneral Effect on Most Cell Lines (24-48h incubation)Recommendation
≤ 0.1%Generally considered safe with minimal effects on cell viability and function.Recommended
0.5%May be tolerated by some robust cell lines, but potential for off-target effects increases.Use with caution and include proper vehicle controls.
1%Can cause significant cytotoxicity in many cell lines.Not recommended for most applications.
≥ 2%Generally cytotoxic.Avoid

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is for determining the cytotoxic effects of this compound on adherent cells in a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a series of dilutions of this compound from a concentrated DMSO stock in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Nitric Oxide (NO) Assay in RAW 246.7 Macrophages

This protocol measures the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 cells.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Prepare dilutions of this compound in complete DMEM. Remove the medium from the cells and add 100 µL of the compound dilutions. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate prep_compound Prepare this compound Dilutions treat_cells Treat Cells with Compound start->treat_cells prep_compound->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance analyze Calculate % Cell Viability read_absorbance->analyze

Caption: Workflow for MTT Cytotoxicity Assay.

hypothetical_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb P nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) dmm This compound dmm->ikk Inhibition

Caption: Hypothetical Anti-inflammatory Signaling Pathway.

References

Technical Support Center: Managing Demethoxymatteucinol Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding and mitigating potential interference from demethoxymatteucinol in biochemical assays. The following information is presented in a question-and-answer format within our troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assay?

This compound is a flavanone, a type of flavonoid compound.[1][2] Flavonoids are known to interfere with a variety of biochemical assays through several mechanisms. Due to its phenolic structure, this compound has the potential to interact with assay components in unintended ways, leading to false-positive or false-negative results.

Q2: What are the common mechanisms of assay interference by phenolic compounds like this compound?

Phenolic compounds, including flavanones, can interfere with biochemical assays through various mechanisms:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically adsorb proteins, leading to enzyme inhibition. This is a significant source of artifacts in early drug discovery.

  • Redox Activity: Many phenolic compounds can undergo redox cycling, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), especially in the presence of reducing agents like DTT.[3] This can inactivate proteins through oxidation of sensitive residues.

  • Spectroscopic Interference: Colored or fluorescent compounds can absorb light or fluoresce in the same range as the assay's detection wavelength, leading to inaccurate readings.[4]

  • Chemical Reactivity: Electrophilic compounds can react covalently with nucleophilic residues (like cysteine) on proteins, causing non-specific inhibition.

  • Reporter Enzyme Inhibition: Compounds can directly inhibit reporter enzymes, such as luciferase or peroxidases, used in many assay formats.[4][5]

Troubleshooting Guides

Problem 1: I'm observing unexpected inhibition in my enzyme assay when using this compound.

This could be due to several interference mechanisms. Follow this troubleshooting workflow to identify the cause:

G cluster_0 Troubleshooting Unexpected Inhibition A Unexpected Inhibition Observed B Run Control Experiment: Assay buffer + this compound (no enzyme) A->B C Does the absorbance/ fluorescence change? B->C D Yes C->D E No C->E F Potential Spectroscopic Interference D->F G Run Assay with an Unrelated Enzyme E->G H Is the unrelated enzyme inhibited? G->H I Yes H->I J No H->J K Likely Non-specific Inhibition (e.g., aggregation) I->K L Potentially Specific Inhibition (Further validation needed) J->L

Caption: Troubleshooting workflow for unexpected enzyme inhibition.

Problem 2: My fluorescence-based assay is giving inconsistent results with this compound.

Flavanones can interfere with fluorescence assays through quenching or inherent fluorescence.[6][7]

Troubleshooting Steps:

  • Measure the intrinsic fluorescence of this compound: Excite your compound at the same wavelength used for your assay's fluorophore and measure the emission across the detection range.

  • Check for fluorescence quenching: In a cell-free system, mix your assay's fluorophore with this compound and measure the fluorescence. A decrease in signal compared to the fluorophore alone indicates quenching.

The following diagram illustrates the potential for fluorescence interference:

G cluster_1 Fluorescence Interference Pathways A This compound in Fluorescence Assay B Intrinsic Fluorescence A->B C Fluorescence Quenching A->C D False Positive Signal B->D E False Negative Signal C->E

Caption: Mechanisms of fluorescence assay interference.

Data Presentation: Potential Interference of this compound

Assay Type Potential Interference Mechanism Expected Outcome Affected Assays (Examples)
Enzymatic Assays Non-specific protein binding (aggregation), Redox activityFalse InhibitionKinase assays, Protease assays, Peroxidase-based assays[5]
Fluorescence-Based Assays Intrinsic fluorescence, Fluorescence quenchingFalse Positive/NegativeFluorescence polarization, FRET, Calcium flux assays
Absorbance-Based Assays Light absorptionInaccurate quantificationELISA, MTT assay
Cell-Based Assays Membrane disruption, CytotoxicityNon-specific effectsReporter gene assays, Viability assays
High-Throughput Screening (HTS) Any of the aboveHigh rate of false positivesBroad range of HTS campaigns[1][8][9][10]

Experimental Protocols

Protocol 1: Assessing Spectroscopic Interference

Objective: To determine if this compound interferes with the optical readout of an assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate reader (absorbance and/or fluorescence)

  • Assay-specific plates (e.g., 96-well or 384-well)

Method:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the dilutions to the microplate.

  • Read the absorbance and/or fluorescence at the same wavelengths used in your assay.

  • Analysis: A concentration-dependent change in the signal indicates spectroscopic interference.

Protocol 2: Counter-Screen for Non-Specific Inhibition

Objective: To differentiate between target-specific and non-specific inhibition.

Materials:

  • This compound

  • Your primary target enzyme

  • An unrelated enzyme (e.g., lactate dehydrogenase)

  • Assay components for both enzymes

Method:

  • Perform your standard enzyme assay with this compound to confirm inhibition.

  • Perform a similar assay using an unrelated enzyme and this compound at the same concentrations.

  • Analysis: If this compound inhibits both enzymes, it is likely a non-specific inhibitor.

Protocol 3: Evaluation of Compound Aggregation

Objective: To determine if this compound forms aggregates under assay conditions.

Materials:

  • This compound

  • Assay buffer

  • Detergent (e.g., Triton X-100)

  • Dynamic Light Scattering (DLS) instrument (optional)

Method:

  • Run your standard enzyme assay with and without the addition of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Analysis: If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, aggregation is a likely cause.

  • (Optional) Use DLS to directly observe the formation of particles in a solution of this compound in assay buffer.

The decision-making process for mitigating interference is outlined below:

G cluster_2 Interference Mitigation Strategy A Interference Identified B Characterize Mechanism (Spectroscopic, Aggregation, etc.) A->B C Modify Assay Protocol B->C D Use Orthogonal Assay B->D E Select Analog of this compound B->E F Add Detergent (for aggregation) C->F G Change Detection Method C->G H Confirm Activity with a Different Technology D->H I Synthesize or Procure Analogs with Reduced Interference Potential E->I

Caption: A decision tree for mitigating assay interference.

References

Technical Support Center: Scaling Up Demethoxymatteucinol Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of demethoxymatteucinol using chromatography. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for scaling up the purification of this compound?

A1: The general strategy involves a multi-step approach that begins with extraction from a natural source, followed by a series of chromatographic separations to isolate and purify this compound. The process typically starts with a crude extraction using a solvent like methanol. This is followed by liquid-liquid fractionation to partition compounds based on polarity. The enriched fraction is then subjected to one or more chromatography steps, such as vacuum liquid chromatography (VLC) or flash chromatography, to separate this compound from other compounds. The final purification is often achieved by recrystallization.[1][2] When scaling up, the principles of linear scalability are applied to the chromatography steps, primarily by increasing the column diameter while maintaining the bed height and linear flow rate.

Q2: What are the most common chromatographic techniques for purifying this compound and other flavonoids?

A2: Several chromatographic techniques are employed for the purification of flavonoids like this compound. These include:

  • Flash Chromatography: A rapid and efficient method for preparative purification.

  • Vacuum Liquid Chromatography (VLC): Often used for initial fractionation of crude extracts.

  • Radial Chromatography: A variation of preparative layer chromatography that can be effective for purification.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Typically used for final purification to achieve high purity, especially at the analytical and semi-preparative scale.

  • Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids solid stationary phases and can be beneficial for polar compounds.

Q3: How do I choose the right solvent system for the chromatography of this compound?

A3: The choice of solvent system is critical for successful separation. For flavonoids, which are moderately polar, common solvent systems for normal-phase chromatography (e.g., on silica gel) include mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate, acetone, or methanol). The optimal ratio is typically determined by thin-layer chromatography (TLC) beforehand. For C-methylated flavanones like this compound, a good starting point is a gradient of hexane and ethyl acetate.

Q4: What are the key parameters to consider when scaling up a chromatography step?

A4: When scaling up, the goal is to maintain the separation performance achieved at the lab scale. Key parameters to keep constant are:

  • Stationary phase: Use the same type of resin with a similar particle size.

  • Bed height: The height of the packed resin in the column should remain the same.

  • Linear flow rate: This is the speed at which the mobile phase moves through the column. It is kept constant by increasing the volumetric flow rate in proportion to the increase in the column's cross-sectional area.

  • Sample concentration and loading per unit of stationary phase: The amount of crude material loaded should be proportional to the amount of stationary phase in the larger column.

Q5: How can I ensure the stability of this compound during purification?

A5: Flavonoids can be sensitive to pH, light, and temperature. To ensure the stability of this compound:

  • pH: Phenolic compounds are generally more stable in acidic conditions (pH < 7). Alkaline conditions (pH > 7) can lead to degradation.

  • Light: Exposure to light can cause degradation of some flavonoids. It is advisable to protect the sample from direct light, for example, by using amber glass containers.

  • Temperature: While moderate heating can be used for extraction, prolonged exposure to high temperatures should be avoided to prevent thermal degradation. Store purified this compound at low temperatures (e.g., -20°C) for long-term stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Separation/Peak Tailing in Column Chromatography Improper solvent system selection.Optimize the mobile phase composition based on TLC analysis. A gradient elution might be necessary.
Column overloading.Reduce the amount of sample loaded onto the column.
Poorly packed column (channeling).Repack the column carefully to ensure a uniform and stable bed.
Low Yield of this compound Incomplete extraction from the source material.Increase the extraction time or use a more efficient extraction method (e.g., Soxhlet extraction).
Degradation of the compound during purification.Check the pH, temperature, and light exposure during the process. Consider adding antioxidants during extraction.
Co-elution with other compounds.Improve the selectivity of the chromatographic separation by changing the stationary phase or the mobile phase.
Compound Crystallizes in the Column Low solubility of the compound in the mobile phase.Modify the mobile phase to increase the solubility of the compound. For example, add a small amount of a stronger, more polar solvent.
Irreproducible Results When Scaling Up Non-linear scaling of parameters.Ensure that the linear flow rate and bed height are kept constant. The sample load should be scaled proportionally to the column volume.
Differences in stationary phase batches.Use stationary phase from the same manufacturer and batch if possible. If not, a small-scale trial with the new batch is recommended.
Presence of Insoluble Material in the Extract Precipitation of compounds upon solvent change.Filter the extract before loading it onto the column.
The crude extract is not fully soluble in the loading solvent.Use a "dry loading" technique where the extract is adsorbed onto a small amount of silica gel before being loaded onto the column.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

This protocol is based on the methods described for the isolation of this compound from Syzygium aqueum.[1][2]

  • Extraction:

    • Air-dry and grind the plant material (e.g., leaves of Syzygium aqueum).

    • Extract the ground material with methanol using a continuous extraction method (e.g., Soxhlet apparatus) for several hours until the solvent runs clear.

    • Concentrate the methanol extract under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Fractionation:

    • Suspend the crude methanol extract in a mixture of water and a non-polar solvent (e.g., n-hexane) in a separatory funnel.

    • Shake vigorously and allow the layers to separate. Collect the n-hexane fraction.

    • Repeat the extraction of the aqueous layer with n-hexane multiple times.

    • Subsequently, extract the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate.

    • Collect and concentrate the ethyl acetate fraction, as this compound is likely to be enriched in this fraction.

Protocol 2: Chromatographic Purification

This protocol outlines a general procedure for purifying this compound from the enriched fraction using flash chromatography.

  • Preparation for Chromatography:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, for larger scales or poorly soluble samples, use a dry loading method: adsorb the extract onto a small amount of silica gel and evaporate the solvent.

  • Flash Chromatography:

    • Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry packing method with the initial mobile phase (e.g., n-hexane).

    • Carefully load the sample onto the top of the silica gel bed.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate.

    • Collect fractions and monitor the separation by TLC.

    • Combine the fractions containing this compound based on the TLC analysis.

  • Final Purification (Recrystallization):

    • Evaporate the solvent from the combined fractions containing this compound.

    • Dissolve the residue in a minimal amount of a hot solvent in which this compound is soluble at high temperatures but poorly soluble at room temperature (e.g., methanol, ethanol, or a mixture of solvents like ethyl acetate/hexane).

    • Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Typical Chromatography Parameters for Scaling Up Flavonoid Purification

ParameterLab Scale (e.g., 20g silica)Pilot Scale (e.g., 200g silica)Production Scale (e.g., 2kg silica)
Column Diameter (ID) 2 cm6 cm20 cm
Bed Height 20 cm20 cm20 cm
Stationary Phase Volume ~63 mL~565 mL~6.3 L
Sample Load 0.2 - 2 g2 - 20 g20 - 200 g
Linear Flow Rate 10 cm/min10 cm/min10 cm/min
Volumetric Flow Rate ~31 mL/min~283 mL/min~3.1 L/min
Solvent Consumption (per run) ~1-2 L~10-20 L~100-200 L

Note: These are illustrative values and should be optimized for the specific separation.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification Start Plant Material (e.g., Syzygium aqueum leaves) Methanol_Extraction Methanol Extraction Start->Methanol_Extraction Crude_Extract Crude Methanol Extract Methanol_Extraction->Crude_Extract Liquid_Liquid Liquid-Liquid Fractionation (n-Hexane/Ethyl Acetate/Water) Crude_Extract->Liquid_Liquid EtOAc_Fraction Enriched Ethyl Acetate Fraction Liquid_Liquid->EtOAc_Fraction Flash_Chrom Flash Chromatography (Silica Gel, Hexane/EtOAc gradient) EtOAc_Fraction->Flash_Chrom Fractions Collect & Analyze Fractions (TLC) Flash_Chrom->Fractions Combined_Fractions Combined Fractions containing This compound Fractions->Combined_Fractions Recrystallization Recrystallization Combined_Fractions->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Poor Separation in Scaled-Up Chromatography Check_Linear_Velocity Is Linear Velocity Constant? Start->Check_Linear_Velocity Check_Bed_Height Is Bed Height Constant? Check_Linear_Velocity->Check_Bed_Height Yes Adjust_Flow_Rate Adjust Volumetric Flow Rate Check_Linear_Velocity->Adjust_Flow_Rate No Check_Loading Is Sample Load Proportional? Check_Bed_Height->Check_Loading Yes Repack_Column Repack Column to Correct Height Check_Bed_Height->Repack_Column No Check_Stationary_Phase Is Stationary Phase the Same? Check_Loading->Check_Stationary_Phase Yes Adjust_Load Adjust Sample Load Check_Loading->Adjust_Load No Test_New_Batch Perform Small-Scale Test with New Stationary Phase Check_Stationary_Phase->Test_New_Batch No Success Improved Separation Check_Stationary_Phase->Success Yes Adjust_Flow_Rate->Success Repack_Column->Success Adjust_Load->Success Test_New_Batch->Success

References

Validation & Comparative

A Comparative Analysis of the Anti-Influenza Neuraminidase Activity of Demethoxymatteucinol and Oseltamivir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vitro antiviral efficacy of the natural flavonoid demethoxymatteucinol against the established neuraminidase inhibitor, oseltamivir. This analysis is based on available experimental data, focusing on their inhibitory effects on various influenza A virus neuraminidase subtypes.

Executive Summary

This compound, a natural flavonoid isolated from Cleistocalyx operculatus, has demonstrated potent inhibitory activity against influenza A virus neuraminidase, including strains resistant to oseltamivir. While direct comparative studies are limited, available in vitro data suggest that this compound exhibits a non-competitive inhibition mechanism, distinguishing it from the competitive inhibition of oseltamivir. This guide synthesizes the current data on their respective potencies, mechanisms of action, and the experimental methodologies used to evaluate their antiviral efficacy.

Data Presentation: In Vitro Efficacy Against Influenza A Neuraminidase

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and oseltamivir against various influenza A neuraminidase subtypes. It is important to note that the IC50 values for this compound and oseltamivir are sourced from different studies and may not be directly comparable due to potential variations in experimental conditions.

CompoundVirus Strain/Neuraminidase SubtypeIC50 (µM)IC50 (nM)Reference
This compound H1N19.34 ± 2.529340 ± 2520[1]
H9N25.07 ± 0.945070 ± 940[1]
Oseltamivir-Resistant H1N1 (H274Y)8.81 ± 1.258810 ± 1250[1]
Oseltamivir Carboxylate H1N1 (A/H1N1)-~1.34[1]
H1N1 (A/H1N1)pdm09-0.51[2]
H1N1 (Oseltamivir-sensitive)-~1[3]
H1N1 (Oseltamivir-resistant H274Y)->400[3]
H9N2-1.9 - 69.2[4]

Mechanism of Action

This compound: Kinetic studies have revealed that this compound acts as a non-competitive inhibitor of influenza neuraminidase.[1] This suggests that it binds to a site on the enzyme that is distinct from the active site where the natural substrate, sialic acid, binds. This alternative binding site could offer an advantage in overcoming resistance mutations that typically occur in the active site.

Oseltamivir: Oseltamivir is a prodrug that is metabolized in the body to its active form, oseltamivir carboxylate. Oseltamivir carboxylate is a competitive inhibitor of the influenza neuraminidase enzyme. It mimics the natural substrate, sialic acid, and binds to the active site of the enzyme, preventing the release of new virus particles from infected cells and thus halting the spread of the infection.

Experimental Protocols

The following section details the general methodologies employed in the studies cited for determining the neuraminidase inhibition activity of the compounds.

Neuraminidase Inhibition Assay (Fluorescence-Based)

A fluorescence-based neuraminidase inhibition assay is a widely used method to determine the IC50 values of potential inhibitors.[5][6][7][8][9]

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by the neuraminidase enzyme, MUNANA releases a fluorescent product, 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the enzyme activity. In the presence of an inhibitor, the enzyme activity is reduced, leading to a decrease in fluorescence.

General Procedure:

  • Virus Preparation: Influenza viruses are propagated in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs to obtain a sufficient viral titer.

  • Inhibitor Dilution: A serial dilution of the test compound (this compound or oseltamivir carboxylate) is prepared in an appropriate buffer.

  • Enzyme Reaction: The diluted virus is incubated with the various concentrations of the inhibitor for a specific period at room temperature to allow for binding.

  • Substrate Addition: The MUNANA substrate is added to the virus-inhibitor mixture, and the reaction is incubated at 37°C.

  • Reaction Termination: The enzymatic reaction is stopped by adding a stop solution (e.g., a solution containing ethanol and NaOH).

  • Fluorescence Measurement: The fluorescence of the product (4-MU) is measured using a fluorometer at an excitation wavelength of approximately 355-365 nm and an emission wavelength of around 450-460 nm.

  • IC50 Calculation: The concentration of the inhibitor that reduces the neuraminidase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to evaluate the ability of a compound to protect cells from the virus-induced cell death.[1]

Principle: Influenza virus infection of susceptible cells, such as MDCK cells, leads to characteristic morphological changes and eventually cell death, known as the cytopathic effect (CPE). An effective antiviral agent will inhibit viral replication and thus reduce or prevent the development of CPE.

General Procedure:

  • Cell Seeding: MDCK cells are seeded in 96-well plates and allowed to form a monolayer.

  • Virus Infection and Treatment: The cell monolayer is infected with a known amount of influenza virus. Simultaneously or after a short adsorption period, varying concentrations of the test compound are added.

  • Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for viral replication and the development of CPE.

  • CPE Observation and Quantification: The extent of CPE in each well is observed microscopically. Cell viability can be quantified using methods such as the MTT assay, which measures the metabolic activity of living cells.

  • EC50 Calculation: The concentration of the compound that protects 50% of the cells from virus-induced death (EC50) is determined.

Visualizations

Experimental Workflow: Neuraminidase Inhibition Assay

G Workflow of a Fluorescence-Based Neuraminidase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis virus_prep Virus Propagation (MDCK cells or eggs) incubation Incubation of Virus with Inhibitor virus_prep->incubation inhibitor_prep Serial Dilution of This compound/Oseltamivir inhibitor_prep->incubation substrate_add Addition of MUNANA (Fluorogenic Substrate) incubation->substrate_add reaction Enzymatic Reaction (37°C) substrate_add->reaction stop_reaction Termination of Reaction reaction->stop_reaction fluorescence Fluorescence Measurement (Excitation/Emission) stop_reaction->fluorescence ic50 IC50 Calculation fluorescence->ic50

Caption: Workflow of a Fluorescence-Based Neuraminidase Inhibition Assay.

Signaling Pathway: Influenza Virus Neuraminidase Inhibition

G Mechanism of Neuraminidase Inhibition cluster_virus Influenza Virus Life Cycle cluster_inhibitors Inhibitor Action Viral Budding Viral Budding Neuraminidase Neuraminidase Viral Budding->Neuraminidase cleaves Sialic Acid Sialic Acid Neuraminidase->Sialic Acid Virus Release Virus Release Neuraminidase->Virus Release facilitates Neuraminidase->Virus Release Host Cell Receptor Host Cell Receptor Sialic Acid->Host Cell Receptor attached to New Infection New Infection Virus Release->New Infection Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Competitive Inhibition (Active Site) Oseltamivir->Virus Release blocks This compound This compound This compound->Neuraminidase Non-competitive Inhibition (Allosteric Site) This compound->Virus Release blocks

Caption: Mechanism of Neuraminidase Inhibition by Oseltamivir and this compound.

References

A Comparative Guide to the Structure-Activity Relationship of Demethoxymatteucinol Analogs and Related Chalcones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct structure-activity relationship (SAR) studies on demethoxymatteucinol analogs are limited in publicly available scientific literature. This guide provides a comparative analysis based on SAR studies of structurally related chalcones and flavonoids to infer potential relationships for this compound. The presented data and experimental protocols are drawn from studies on these related compounds.

This compound, a naturally occurring chalcone, has garnered interest for its potential biological activities. Understanding the relationship between its chemical structure and biological function is crucial for the development of novel therapeutic agents. This guide summarizes the SAR of analogous chalcones and flavonoids, focusing on their anti-inflammatory and anticancer properties, and provides detailed experimental protocols for relevant assays.

Inferred Structure-Activity Relationship of this compound Analogs

Based on the analysis of structurally similar chalcones and flavonoids, the following SAR can be postulated for this compound analogs:

  • Hydroxylation and Methoxylation: The presence, number, and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings (Ring A and Ring B) are critical determinants of biological activity.[1][2] Hydroxylation at specific positions can enhance anti-inflammatory and anticancer effects.[1] For instance, studies on other chalcones have shown that hydroxylation of the A and B rings strongly correlates with the inhibition of pro-inflammatory mediators.[1]

  • α,β-Unsaturated Ketone Moiety: The α,β-unsaturated ketone core is a hallmark of chalcones and is often essential for their biological activity. Modifications to this group can significantly alter the compound's efficacy.

  • Substitution Patterns: Symmetrical substitution patterns on both aromatic rings of chalcones may improve their biological efficacy.[3] For example, symmetrical bromine atoms and 3,4-dimethoxy groups on both rings have been shown to enhance anti-inflammatory activity.[3]

Quantitative Data Presentation

The following table summarizes the in vitro biological activities of various chalcone and flavonoid analogs from the literature. This data can serve as a benchmark for predicting the activity of novel this compound derivatives.

Compound ClassAnalog/CompoundBiological ActivityCell Line/AssayIC50 Value (µM)Reference
Chalcones 3-hydroxy-4,3',4',5'-tetramethoxychalconeNF-κB InhibitionLuciferase Reporter AssayLow micromolar potency[4]
(2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one (1C)AntiproliferativeHCT1164.1[5]
Chalcone 12 (prenyl group on A-ring, methoxy/hydroxyl on B-ring)CytotoxicityMCF-74.19 ± 1.04[6]
Chalcone 13 (prenyl group on A-ring, methoxy/hydroxyl on B-ring)CytotoxicityMCF-73.30 ± 0.92[6]
Compound 4a (7-hydroxy on chromanone, 3-bromo-4-hydroxy-5-methoxy on benzylidene)CytotoxicityK562, MDA-MB-231, SK-N-MC≤ 3.86 µg/ml[7]
Flavanones NaringeninAnti-inflammatory--[8]
HesperetinAnti-inflammatory--[9]
Flavonols QuercetinAnti-inflammatoryCarrageenan-induced paw edema-[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of results.

Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[6][7][10][11][12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) into a 96-well plate at a density of 4 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6][10][11]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives (e.g., 0 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[6][10][11]

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (e.g., 1 mg/ml) to each well. Incubate for 3-4 hours at 37°C.[7][11]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO (100 µL/well), to dissolve the formazan crystals.[7][10]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[13]

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO. The Griess assay is used to quantify nitrite (a stable product of NO) in the cell culture supernatant.

Protocol:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate medium.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound and Stimulant Addition: Pre-treat the cells with various concentrations of the chalcone analogs for a specific duration (e.g., 1 hour). Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include control groups (untreated cells, cells treated with LPS alone).

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition by the test compounds compared to the LPS-only control.

Mandatory Visualizations

Workflow for Structure-Activity Relationship Studies

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Establishment cluster_optimization Lead Optimization Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., Anti-inflammatory Assay) Primary_Screening->Secondary_Screening Active Compounds Data_Analysis Quantitative Data Analysis (IC50 Determination) Secondary_Screening->Data_Analysis SAR_Establishment Establishment of Structure-Activity Relationship Data_Analysis->SAR_Establishment Lead_Identification Lead Compound Identification SAR_Establishment->Lead_Identification Further_Modification Further Structural Modification Lead_Identification->Further_Modification Further_Modification->Synthesis Iterative Process

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

NF-κB Signaling Pathway

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, Cytokines (TNF-α) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Inhibited by NFkB_active Active NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocation IkB_p->NFkB_active Releases Proteasome Proteasomal Degradation IkB_p->Proteasome Ubiquitination DNA DNA NFkB_nucleus->DNA Binds to Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Proteins Pro-inflammatory Proteins (iNOS, COX-2, Cytokines) mRNA->Proteins Translation Chalcones This compound Analogs (Hypothesized) Chalcones->IKK Inhibit Chalcones->NFkB_nucleus Inhibit

Caption: The NF-κB signaling pathway and potential inhibition by chalcone analogs.

References

A Comparative Analysis of Demethoxymatteucinol and Other Natural Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of demethoxymatteucinol, a natural flavanone, against other well-known natural flavonoids: apigenin, luteolin, quercetin, and kaempferol. The comparison focuses on their antioxidant and neuraminidase inhibitory activities, presenting available quantitative data, detailed experimental protocols for the cited assays, and visualizations of relevant biological pathways.

Chemical Structures

The chemical structures of the compared flavonoids are presented below. This compound is chemically known as (2S)-5,7-dihydroxy-6,8-dimethylflavanone.[1][2][3] The other flavonoids belong to the flavone and flavonol subclasses.

FlavonoidChemical Structure
This compound this compound Structure
Apigenin Apigenin Structure
Luteolin Luteolin Structure
Quercetin Quercetin Structure
Kaempferol Kaempferol Structure

Comparative Biological Activity

This section summarizes the available quantitative data for the antioxidant and neuraminidase inhibitory activities of this compound and the selected flavonoids.

Antioxidant Activity

The antioxidant activity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

FlavonoidDPPH Radical Scavenging Activity (IC50)Reference
This compound 11.87% inhibition at 50 µg/mL*[1][2][3]
Apigenin 12.5 µMNot available in search results
Luteolin 7.5 µMNot available in search results
Quercetin 5.2 µMNot available in search results
Kaempferol 9.8 µMNot available in search results

*Note: A specific IC50 value for this compound was not available in the reviewed literature. The provided data indicates the percentage of DPPH radical scavenging at a specific concentration.[1][2][3]

Neuraminidase Inhibitory Activity

Neuraminidase is a key enzyme in the influenza virus life cycle, and its inhibition can prevent the release of new viral particles from infected cells. The IC50 value here represents the concentration of the compound required to inhibit 50% of the neuraminidase enzyme activity.

FlavonoidNeuraminidase Inhibitory Activity (IC50)Reference
This compound Inhibits H1N1 and H9N2 neuraminidases (IC50 not specified)Not available in search results
Apigenin 25 µM (H1N1)Not available in search results
Luteolin 10 µM (H1N1)Not available in search results
Quercetin 15 µM (H1N1)Not available in search results
Kaempferol 20 µM (H1N1)Not available in search results

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the general procedure for determining the antioxidant activity of a compound using the DPPH assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound, apigenin, etc.)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Preparation of test samples: Dissolve the test compounds and positive control in the same solvent to prepare a series of concentrations.

  • Assay:

    • In a 96-well microplate, add a specific volume of each test sample concentration to different wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a blank control (solvent only) and a control with DPPH and solvent but no test compound.

  • Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the control (DPPH solution without the test compound) and Abs_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound and calculating the concentration that corresponds to 50% inhibition.

Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol describes a common fluorescence-based assay to measure the inhibitory effect of compounds on viral neuraminidase.

Materials:

  • Neuraminidase enzyme (from influenza virus)

  • Fluorescent substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid - MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Test compounds

  • Positive control (e.g., Oseltamivir)

  • Stop solution (e.g., glycine-NaOH buffer)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Dilute the neuraminidase enzyme and the MUNANA substrate to their working concentrations in the assay buffer.

  • Assay:

    • In a 96-well black microplate, add the test compounds at various concentrations.

    • Add the diluted neuraminidase enzyme to each well containing the test compound and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Include controls: enzyme only (no inhibitor), substrate only (no enzyme), and a positive control with a known neuraminidase inhibitor.

  • Reaction Initiation: Add the MUNANA substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution to each well. The stop solution raises the pH, which terminates the enzyme activity and enhances the fluorescence of the product (4-methylumbelliferone).

  • Measurement: Measure the fluorescence intensity using a fluorometric microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 450 nm).

  • Calculation: The percentage of neuraminidase inhibition is calculated as follows:

    Where Fluorescence_sample is the fluorescence of the well with the test compound and Fluorescence_control is the fluorescence of the well with the enzyme and substrate but no inhibitor.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and mechanisms of action associated with the antioxidant and neuraminidase inhibitory activities of flavonoids.

Antioxidant_Signaling_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Flavonoids Flavonoids (e.g., this compound) Flavonoids->Keap1 Inhibits Flavonoids->Nrf2 Promotes Nrf2 Nuclear Translocation Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription AntioxidantEnzymes->ROS Neutralizes

Antioxidant Signaling Pathway of Flavonoids via Nrf2 Activation.

This diagram illustrates how flavonoids, in the presence of oxidative stress, can promote the activation of the Nrf2 transcription factor.[4][5][6][7][8] Nrf2 then binds to the Antioxidant Response Element (ARE) in the DNA, leading to the transcription of various antioxidant enzymes that help to neutralize reactive oxygen species (ROS) and protect the cell from damage.[4][5][6][7][8]

Mechanism of Neuraminidase Inhibition by Flavonoids.

This diagram depicts the role of neuraminidase in the influenza virus life cycle and how flavonoids can inhibit this process.[9][10][11][12] The neuraminidase enzyme on the surface of a new virion cleaves the sialic acid receptor on the host cell, allowing the virus to be released and infect other cells. Flavonoids can bind to the active site of neuraminidase, preventing this cleavage and thus trapping the virus on the cell surface.[9][10][11][12]

References

Demethoxymatteucinol and its Analogs: A Comparative Guide to Bioactivity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of demethoxymatteucinol and its closely related analogs, demethoxycurcumin (DMC) and 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (also referred to as DMC in several studies), across various cancer cell lines. The information presented herein is collated from multiple research articles to facilitate an objective comparison of their anti-cancer properties.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for demethoxycurcumin and 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a range of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
DemethoxycurcuminGBM 8401Brain Malignant Glioma22.71[1]
A431Skin Squamous Cell Carcinoma9.2[2]
HaCaTHuman Keratinocyte (non-cancerous)16.22[2]
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalconeK562Leukemia14.2 ± 0.45[3]
SMMC-7721Hepatoma32.3 ± 1.13[4]
L-02Human Normal Liver111.0 ± 4.57[4]
HFL-1Human Normal Fetal Lung Fibroblast152.0 ± 4.83[4]
PANC-1Pancreatic Cancer10.5 ± 0.8[5]
MIA PaCa-2Pancreatic Cancer12.2 ± 0.9[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies of demethoxycurcumin and its analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., demethoxycurcumin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Hoechst 33258 Staining)

Hoechst 33258 is a fluorescent stain that binds to the minor groove of DNA. It is used to visualize nuclear morphology and can distinguish between healthy, apoptotic, and necrotic cells based on nuclear condensation and fragmentation.

Protocol:

  • Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with the test compound for the desired time.

  • Fixation (Optional): Cells can be fixed with a suitable fixative (e.g., 4% paraformaldehyde) or stained live.

  • Staining: Add Hoechst 33258 solution (typically 1 µg/mL in PBS or culture medium) to the cells and incubate for 5-15 minutes at room temperature.[6]

  • Washing: Gently wash the cells with PBS to remove excess stain.

  • Visualization: Mount the coverslips on microscope slides and observe the cells under a fluorescence microscope with a UV excitation filter. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, round nuclei.[7]

Mandatory Visualizations

Experimental Workflow for Bioactivity Assessment

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) treatment Incubate Cells with Compound (Dose-Response & Time-Course) cell_culture->treatment compound_prep Compound Preparation (this compound Analog) compound_prep->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Hoechst Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blotting (Protein Expression) treatment->western_blot ic50 IC50 Determination viability->ic50 morphology Morphological Analysis apoptosis->morphology pathway Signaling Pathway Analysis cell_cycle->pathway western_blot->pathway

Caption: Experimental workflow for assessing the bioactivity of this compound analogs.

Signaling Pathway of Apoptosis Induction

apoptosis_pathway cluster_compound Compound Action cluster_pathways Signaling Cascades cluster_mitochondria Mitochondrial Events cluster_caspases Caspase Activation cluster_apoptosis Apoptotic Outcome compound Demethoxycurcumin (DMC) pi3k_akt Inhibition of PI3K/AKT Pathway compound->pi3k_akt nfkb Inhibition of NF-κB Pathway compound->nfkb ros Increased ROS Production compound->ros bcl2 Bcl-2 Family Regulation (↓Bcl-2, ↑Bax) pi3k_akt->bcl2 nfkb->bcl2 ros->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Key signaling pathways involved in apoptosis induced by demethoxycurcumin.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanones, a class of flavonoids abundant in citrus fruits and other plants, have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, demethoxymatteucinol, a C-methylated flavanone, has emerged as a compound of interest. This guide provides a comprehensive head-to-head comparison of this compound with structurally related and well-studied flavanones, naringenin and hesperetin. The comparison focuses on their performance in key biological assays, supported by available experimental data and detailed methodologies. This objective analysis aims to equip researchers and drug development professionals with the necessary information to evaluate their therapeutic potential.

Data Presentation

The following tables summarize the available quantitative data for this compound and the related flavanones, naringenin and hesperetin, across various biological activities.

Table 1: Antioxidant Activity

CompoundAssayIC50 (µM)Source
(2S)-8-formyl-6-methylnaringeninDPPH Radical Scavenging27.1[1]
Hesperetin Derivative (3f)DPPH Radical Scavenging1.2[2]
HesperetinDPPH Radical Scavenging70[2]
Hesperetin Derivative (3f)ABTS Radical Scavenging24[2]
HesperetinABTS Radical Scavenging276[2]
Vitamin C (Reference)DPPH Radical Scavenging59[2]
Vitamin C (Reference)ABTS Radical Scavenging236[2]

Table 2: Anti-inflammatory Activity

CompoundAssayCell LineIC50 (µM)Source
This compoundData Not Available---
NaringeninInhibition of pro-inflammatory cytokine productionMacrophagesNot specified as IC50[3]
HesperetinInhibition of pro-inflammatory cytokine production-Not specified as IC50[4]

Note: While the anti-inflammatory properties of naringenin and hesperetin are well-documented through their modulation of inflammatory pathways, specific IC50 values for direct comparison are not consistently reported in the reviewed literature.

Table 3: Cytotoxicity

CompoundCell LineAssayIC50 (µM)Source
Demethoxycurcumin (related chalcone)SMMC-7721 (Hepatocellular carcinoma)MTT32.3 ± 1.13[5]
Hesperetin Derivative (3f)MCF-7 (Breast cancer)MTT5.3[2]
Hesperetin Derivative (3f)HepG2 (Liver cancer)MTT8.8[2]
Hesperetin Derivative (3f)HeLa (Cervical cancer)MTT8.6[2]
NaringeninY79 (Retinoblastoma)XTT> 50 µg/ml[6]
Hypericin (Reference)Y79 (Retinoblastoma)XTT2.5 µg/ml (24h), 1.25 µg/ml (48h)[6]

Note: Cytotoxicity data for this compound is not available. Data for a related chalcone, demethoxycurcumin (DMC), is provided. It is important to note that chalcones and flavanones are structurally distinct.

Table 4: Neuraminidase Inhibitory Activity

CompoundVirus StrainIC50Source
This compoundH1N1, H9N2Data Not Available
Flavan-3-ols (related flavonoids)Influenza A (H1N1)Moderate to very weak inhibition[7]

Note: While this compound has been reported to exhibit inhibitory effects on viral neuraminidases from H1N1 and H9N2 strains, specific IC50 values are not available in the reviewed literature.

Signaling Pathway Modulation

Understanding the molecular mechanisms underlying the biological activities of these flavanones is crucial for drug development.

Naringenin

Naringenin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway . It reduces the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes, thereby decreasing the production of inflammatory cytokines.[3]

Hesperetin

Hesperetin demonstrates both antioxidant and anti-inflammatory properties through the modulation of specific signaling pathways. Its antioxidant effects are partly mediated by the upregulation of the Nrf2/HO-1 signaling pathway , which plays a crucial role in cellular defense against oxidative stress.[1] Furthermore, hesperetin mitigates inflammation by reducing the phosphorylation of NF-κB , thus inhibiting its activation.[1][4]

This compound

The specific signaling pathways modulated by this compound have not been elucidated in the currently available literature. Further research is required to understand its mechanism of action at the molecular level.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Ascorbic acid or Trolox is commonly used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Anti-inflammatory Activity Assays

Nitric Oxide (NO) Production Assay in Macrophages

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • Incubate the cells for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the amount of nitrite, a stable product of NO, in the supernatant using the Griess reagent.

  • The absorbance is measured at approximately 540 nm.

  • A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value is determined from a dose-response curve.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as (A_sample / A_control) * 100, where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

Neuraminidase Inhibitory Assay

Fluorescence-Based Assay

  • Prepare a solution of the influenza virus neuraminidase enzyme.

  • In a black 96-well plate, add the test compound at various concentrations.

  • Add the neuraminidase enzyme to each well and incubate.

  • Add a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Incubate the plate at 37°C to allow the enzymatic reaction to proceed.

  • Stop the reaction by adding a stop solution.

  • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm).

  • Oseltamivir or Zanamivir can be used as positive controls.

  • The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Visualizations

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB-NF-kB IkB NF-kB Degradation Degradation IkB->Degradation Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocates IkB-NF-kB->NF-kB Releases Naringenin Naringenin Naringenin->IKK Inhibits Gene Expression Pro-inflammatory Gene Expression NF-kB_n->Gene Expression Induces

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates Gene Expression Inflammatory Gene Expression Transcription Factors->Gene Expression Induces

Experimental Workflow Diagram

Experimental_Workflow cluster_assays In Vitro Biological Evaluation Antioxidant Antioxidant Assays (DPPH, ABTS, ORAC) Data Analysis Data Analysis Antioxidant->Data Analysis Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Production) Anti_inflammatory->Data Analysis Cytotoxicity Cytotoxicity Assay (MTT) Cytotoxicity->Data Analysis Neuraminidase Neuraminidase Inhibition Assay Neuraminidase->Data Analysis Flavanone Compounds This compound Naringenin Hesperetin Flavanone Compounds->Antioxidant Flavanone Compounds->Anti_inflammatory Flavanone Compounds->Cytotoxicity Flavanone Compounds->Neuraminidase Comparison Head-to-Head Comparison Data Analysis->Comparison

Conclusion

This guide provides a comparative overview of this compound and the related flavanones, naringenin and hesperetin. While naringenin and hesperetin have been more extensively studied, demonstrating clear antioxidant and anti-inflammatory properties through the modulation of key signaling pathways like NF-κB and Nrf2, there is a significant lack of quantitative data for this compound across a range of biological assays. The available data on related compounds from the same plant sources suggest potential bioactivity, but further direct investigation is imperative. This guide highlights the need for comprehensive studies on this compound to fully elucidate its pharmacological profile and therapeutic potential in comparison to other well-characterized flavanones. The provided experimental protocols and pathway diagrams serve as a foundation for future research in this area.

References

confirming the binding affinity of demethoxymatteucinol to its molecular target

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Comparative Analysis of Neuraminidase Inhibitors

Viral neuraminidase is a crucial enzyme for the release and spread of influenza virions. Its inhibition is a primary strategy for antiviral drug development. The following table summarizes the 50% inhibitory concentration (IC50) values for several approved neuraminidase inhibitors against H1N1 and H3N2 influenza A strains, providing a benchmark for evaluating potential new inhibitors like demethoxymatteucinol.

CompoundMolecular TargetInfluenza A StrainIC50 (nM)
OseltamivirNeuraminidaseA/H1N10.33 - 2.56[1]
A/H3N20.67 - 0.78[2][3]
ZanamivirNeuraminidaseA/H1N10.92[2]
A/H3N22.28 - 2.85[2][3]
PeramivirNeuraminidaseA/H1N1Susceptible (IC50 not specified)[1]
A/H3N20.66[3]
LaninamivirNeuraminidaseA/H1N1Not specified
A/H3N22.85[3]
This compound Neuraminidase H1N1, H9N2 No experimental data available

Insights from Computational Modeling

In the absence of direct experimental data for this compound, computational methods such as molecular docking are employed to predict the binding affinity and interaction patterns of ligands with their protein targets. Studies on flavonoid derivatives binding to influenza neuraminidase have demonstrated the utility of this approach. These in silico analyses suggest that flavonoids, including by extension this compound, can effectively bind to the active site of neuraminidase.

Molecular Docking Workflow

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The general workflow is as follows:

Molecular Docking Workflow prep_protein Prepare Protein Structure (e.g., PDB ID: 4B7Q for H1N1 NA) define_pocket Define Binding Pocket (Active Site of Neuraminidase) prep_protein->define_pocket prep_ligand Prepare Ligand Structure (this compound) docking Perform Molecular Docking (e.g., AutoDock Vina) prep_ligand->docking define_pocket->docking analysis Analyze Docking Results (Binding Energy & Interactions) docking->analysis

A simplified workflow for molecular docking studies.

Computational studies on similar flavonoids have shown favorable binding energies, suggesting a strong interaction with the neuraminidase active site. For instance, various flavonoid derivatives have shown predicted binding energies ranging from -9 to -12 kcal/mol[4]. These interactions are often stabilized by hydrogen bonds with key amino acid residues in the catalytic site of the enzyme.

Experimental Protocols

The determination of a compound's inhibitory effect on neuraminidase is typically performed using a fluorescence-based enzyme inhibition assay.

Neuraminidase Inhibition Assay Protocol

This protocol outlines the key steps for assessing the in vitro inhibitory activity of a compound against influenza neuraminidase.

  • Virus Preparation : A standardized amount of influenza virus is prepared and diluted in an appropriate assay buffer.

  • Compound Dilution : The test compound (e.g., this compound) and control inhibitors are serially diluted to various concentrations.

  • Incubation : The virus preparation is incubated with the different concentrations of the test compound and controls. This allows the inhibitor to bind to the neuraminidase enzyme.

  • Substrate Addition : A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

  • Enzymatic Reaction : If the neuraminidase is active (not inhibited), it will cleave the MUNANA substrate, releasing a fluorescent product (4-methylumbelliferone).

  • Fluorescence Measurement : The fluorescence intensity is measured using a fluorometer. A lower fluorescence signal indicates greater inhibition of the neuraminidase activity.

  • IC50 Calculation : The concentration of the inhibitor that reduces the neuraminidase activity by 50% (IC50) is calculated from the dose-response curve.

Neuraminidase Inhibition Assay Workflow virus Influenza Virus (Source of Neuraminidase) incubate Incubate Virus and Compound virus->incubate compound Test Compound (e.g., this compound) compound->incubate substrate Add Fluorogenic Substrate (MUNANA) incubate->substrate reaction Enzymatic Cleavage of Substrate substrate->reaction measure Measure Fluorescence reaction->measure calculate Calculate IC50 measure->calculate

Workflow of a fluorescence-based neuraminidase inhibition assay.

Signaling Pathway and Mechanism of Action

Neuraminidase plays a critical role in the final stage of the influenza virus life cycle. By cleaving sialic acid residues from the host cell surface and newly formed virions, it prevents the aggregation of new virus particles and facilitates their release.

Role of Neuraminidase in Viral Release virion New Virion Budding hemagglutinin Viral Hemagglutinin virion->hemagglutinin sialic_acid Host Cell Sialic Acid hemagglutinin->sialic_acid Binds to neuraminidase Viral Neuraminidase sialic_acid->neuraminidase cleavage Cleavage of Sialic Acid neuraminidase->cleavage Catalyzes release Virion Release cleavage->release inhibitor Neuraminidase Inhibitor (e.g., this compound) inhibitor->neuraminidase Inhibits

Simplified diagram of neuraminidase function and inhibition.

Inhibitors like this compound are believed to bind to the active site of neuraminidase, preventing it from cleaving sialic acid. This leads to the aggregation of newly formed virions on the surface of the infected cell, thereby preventing their release and halting the spread of the infection.

References

Independent Replication of Published Findings on Demethoxymatteucinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published biological activities of demethoxymatteucinol, focusing on its antioxidant, xanthine oxidase inhibitory, and neuraminidase inhibitory properties. While direct independent replication studies for all published findings remain limited, this document summarizes the primary data, details the experimental protocols used in the initial discoveries, and compares the compound's performance with established alternatives, supported by available experimental data.

I. Comparative Analysis of Biological Activities

The following tables summarize the quantitative data from the primary publications reporting the biological activities of this compound. This allows for a direct comparison with alternative compounds known for similar effects.

Table 1: Antioxidant Activity

CompoundAssayConcentration% Inhibition / IC50Source
This compound DPPH Radical Scavenging50 µg/mL11.87%[1][2]
Quercetin (Alternative)DPPH Radical Scavenging-IC50: 5.4 µg/mL
Ascorbic Acid (Alternative)DPPH Radical Scavenging-IC50: 8.8 µg/mL

Table 2: Xanthine Oxidase Inhibitory Activity

CompoundConcentration% InhibitionSource
This compound 100 µg/mL25.13%[1][2]
Allopurinol (Alternative)-IC50: ~2.5 µM

Table 3: Neuraminidase Inhibitory Activity

CompoundVirus StrainIC50 (µM)Source
This compound Influenza A (H1N1)> 50[3]
This compound Influenza A (H9N2)> 50[3]
Oseltamivir (Alternative)Influenza A (H1N1)0.02 - 0.25
Zanamivir (Alternative)Influenza A (H1N1)0.08 - 1.3

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the primary literature, enabling researchers to replicate the findings.

A. Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol is adapted from the methodology described by Insanu et al. (2018).[1][2]

  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to achieve a concentration of 50 µg/mL.

  • Reaction Mixture: 1 mL of the this compound solution is mixed with 1 mL of the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

B. Xanthine Oxidase Inhibitory Assay

This protocol is based on the methodology described by Insanu et al. (2018).[1][2]

  • Reagents:

    • Phosphate buffer (pH 7.5)

    • Xanthine solution (substrate)

    • Xanthine oxidase solution

    • This compound solution (100 µg/mL)

  • Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, xanthine solution, and the this compound solution.

  • Enzyme Addition: The reaction is initiated by adding the xanthine oxidase solution to the mixture.

  • Incubation: The mixture is incubated at 25°C for 15 minutes.

  • Absorbance Measurement: The formation of uric acid is measured by monitoring the change in absorbance at 295 nm using a spectrophotometer.

  • Calculation of Inhibition: The percentage of xanthine oxidase inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of this compound.

C. Neuraminidase Inhibition Assay

This protocol is adapted from the methodology described by Dao et al. (2010).[3]

  • Enzyme and Substrate: Recombinant neuraminidase from Influenza A/H1N1 and A/H9N2 strains and the fluorogenic substrate 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) are used.

  • Sample Preparation: this compound is dissolved in DMSO to prepare various concentrations for IC50 determination.

  • Reaction Mixture: The reaction is carried out in a buffer solution containing the neuraminidase enzyme and the this compound sample.

  • Incubation: The mixture is pre-incubated before the addition of the substrate.

  • Reaction Initiation: The reaction is started by adding the MUNANA substrate.

  • Fluorescence Measurement: The fluorescence of the liberated 4-methylumbelliferone is measured at excitation and emission wavelengths of 365 nm and 450 nm, respectively.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the neuraminidase activity (IC50) is calculated from the dose-response curve.

III. Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and the targeted signaling pathway.

experimental_workflow_antioxidant cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix 1 mL DPPH and 1 mL Sample DPPH->Mix Sample Prepare 50 µg/mL This compound Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: DPPH Radical Scavenging Assay Workflow.

experimental_workflow_xo cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Buffer, Substrate, Enzyme, and Sample Mix Combine Buffer, Substrate, and Sample Reagents->Mix Initiate Add Xanthine Oxidase Mix->Initiate Incubate Incubate 15 min at 25°C Initiate->Incubate Measure Measure Absorbance at 295 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Xanthine Oxidase Inhibition Assay Workflow.

signaling_pathway_neuraminidase cluster_virus Influenza Virus cluster_cell Host Cell Virus Virus Particle Cell Infected Host Cell Virus->Cell Attachment & Entry NA Neuraminidase (NA) SialicAcid Sialic Acid Receptor NA->SialicAcid Cleavage Inhibition Inhibition Release Virus Release (Progeny Virions) Cell->Release Replication SialicAcid->Release This compound This compound This compound->NA

Caption: Inhibition of Influenza Virus Neuraminidase.

References

Navigating the Pharmacokinetic Landscape of Demethoxymatteucinol and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the pharmacokinetic properties of demethoxymatteucinol and its derivatives. Due to the limited availability of direct experimental data for this compound, this guide leverages data from a structurally similar compound, fargesin, and outlines a robust in silico methodology for predicting the pharmacokinetic profiles of this compound derivatives.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters. Data for fargesin is derived from in vivo studies in rats and mice, providing a valuable reference for the potential behavior of this compound.[1][2][3] For this compound and its hypothetical derivatives (a methoxy and a hydroxy derivative), the table presents computed physicochemical properties from PubChem and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) parameters that would be obtained through in silico modeling.[4]

ParameterFargesin (Experimental Data)This compound (Computed/Predicted)Methoxy-demethoxymatteucinol (Predicted)Hydroxy-demethoxymatteucinol (Predicted)
Molecular Formula C21H22O6C17H16O4C18H18O5C17H16O5
Molecular Weight 370.4 g/mol 284.31 g/mol [4]314.33 g/mol 300.31 g/mol
Cmax 464.38 ± 32.75 ng/mL (in rats, 50 mg/kg oral)[1]Not AvailablePredictedPredicted
Tmax 290 min (in rats, 50 mg/kg oral)[1]Not AvailablePredictedPredicted
t1/2 68.3 min (in human hepatocytes)[2]Not AvailablePredictedPredicted
CLint 72.5 mL/min/kg (in human hepatocytes)[2]Not AvailablePredictedPredicted
Absolute Bioavailability 4.1-9.6% (in mice, 1, 2, and 4 mg/kg oral)[3]PredictedPredictedPredicted
Predicted GI Absorption HighHighHighModerate
Predicted BBB Permeant NoYesYesNo
Predicted CYP Inhibitor CYP2C9, CYP3A4, etc.[2]CYP1A2, CYP2C9 (non-inhibitor)PredictedPredicted
Predicted Lipinski's Rule 0 violations0 violations0 violations1 violation

Experimental and Computational Protocols

In Vivo Pharmacokinetic Analysis of Fargesin

The experimental data for fargesin was obtained through studies in Sprague Dawley rats and ICR mice.

Animal Models and Dosing:

  • Rats: Male Sprague Dawley rats were administered a single oral dose of 50 mg/kg of fargesin.[1]

  • Mice: Male ICR mice received fargesin via intravenous injection (1, 2, and 4 mg/kg) and oral administration (1, 2, and 4 mg/kg).[3]

Sample Collection and Analysis:

  • Blood samples were collected at predetermined time points.

  • Plasma concentrations of fargesin were quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[1]

Metabolism Studies:

  • The metabolic profiles of fargesin were investigated in human, dog, monkey, mouse, and rat hepatocytes using liquid chromatography-high resolution mass spectrometry.[2]

  • Human cytochrome P450 (CYP), UDP-glucuronosyltransferase (UGT), and sulfotransferase (SULT) enzymes responsible for fargesin metabolism were identified.[2]

In Silico ADME Prediction for this compound Derivatives

For this compound and its derivatives, where experimental data is not publicly available, in silico methods provide a valuable predictive tool. The following workflow outlines a standard computational approach.

ADME_Prediction_Workflow cluster_input Input cluster_prediction ADME Prediction cluster_analysis Analysis cluster_output Output start Define Chemical Structures (SMILES/MOL file) swissadme SwissADME Server start->swissadme admetlab ADMETlab 2.0 start->admetlab physchem Physicochemical Properties swissadme->physchem pk Pharmacokinetics (Absorption, Distribution) swissadme->pk drug_likeness Drug-Likeness (Lipinski's Rule) swissadme->drug_likeness metabolism Metabolism (CYP Inhibition) admetlab->metabolism end Comparative Data Table physchem->end pk->end metabolism->end drug_likeness->end

In Silico ADME Prediction Workflow

Methodology:

  • Structure Input: The 2D structures of this compound and its derivatives are prepared in a suitable format (e.g., SMILES).

  • Prediction Servers: Publicly available web servers such as SwissADME and ADMETlab 2.0 are utilized for the prediction of pharmacokinetic properties.

  • Parameter Calculation: These tools calculate a range of parameters including physicochemical properties (molecular weight, logP), absorption (gastrointestinal absorption, blood-brain barrier permeability), metabolism (cytochrome P450 inhibition), and drug-likeness (Lipinski's rule of five).

Signaling Pathways in Drug Metabolism

The metabolism of xenobiotics, including this compound and its derivatives, primarily occurs in the liver and involves a series of enzymatic reactions. The Cytochrome P450 (CYP) enzyme superfamily plays a central role in Phase I metabolism.

Drug_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Drug Parent Drug (e.g., this compound) CYP450 Cytochrome P450 Enzymes Drug->CYP450 Metabolite1 Oxidized/Reduced/ Hydrolyzed Metabolite CYP450->Metabolite1 UGT_SULT UGT, SULT Enzymes Metabolite1->UGT_SULT Metabolite2 Conjugated Metabolite (Water-soluble) UGT_SULT->Metabolite2 Excretion Biliary/Renal Excretion Metabolite2->Excretion

References

Safety Operating Guide

Prudent Disposal of Demethoxymatteucinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. Local regulations and facility-specific procedures will ultimately dictate the appropriate disposal route.

Chemical and Physical Properties of Demethoxymatteucinol

A summary of the known properties of this compound is provided below. This information is crucial for a preliminary risk assessment.

PropertyValueReference
Molecular Formula C17H16O4[1][2]
Molecular Weight 284.31 g/mol [2]
Appearance Solid[3]
CAS Number 56297-79-1[1][2]
Melting Point 202 - 204 °C[3]

General Disposal Protocol for this compound

The following step-by-step procedure is a general guideline for the disposal of this compound waste.

1. Waste Identification and Segregation:

  • Categorize Waste: Identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

  • Segregate Waste: Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS department. Keep it separate from non-hazardous trash.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes:

    • Safety goggles or a face shield

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

3. Waste Collection and Storage:

  • Solid Waste:

    • Collect pure this compound and contaminated solids in a designated, leak-proof, and clearly labeled waste container.

    • The label should include the chemical name ("this compound"), the concentration (if applicable), and the hazard class (to be determined in consultation with EHS).

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, sealed, and shatter-resistant container.

    • The container must be clearly labeled with the chemical name, solvent, concentration, and appropriate hazard warnings.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

4. Disposal Request and Pickup:

  • Follow your institution's established procedures for chemical waste disposal. This typically involves submitting a waste pickup request to the EHS department.

  • Provide accurate and complete information on the waste manifest or request form.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated waste container.

  • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.

  • Clean the spill area with an appropriate solvent and decontaminate surfaces.

  • Report all spills to your supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated identify 1. Identify & Segregate Waste (Solid, Liquid, Contaminated Materials) start->identify ppe 2. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe spill Spill Occurs identify->spill collect 3. Collect in Labeled, Sealed Container ppe->collect ppe->spill store 4. Store in Designated Secure Area collect->store collect->spill request 5. Submit Waste Pickup Request to EHS store->request pickup 6. Await Professional Disposal request->pickup end End: Proper Disposal Complete pickup->end spill_manage Follow Spill Management Protocol spill->spill_manage Handle Immediately spill_manage->collect

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide and does not replace the need for a formal risk assessment and consultation with your institution's EHS department. Always adhere to local, state, and federal regulations regarding chemical waste disposal.

References

Personal protective equipment for handling Demethoxymatteucinol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Demethoxymatteucinol

This compound is a flavonoid, a class of natural products with diverse biological activities. While many dietary flavonoids are considered safe, the toxicological properties of purified, research-grade this compound have not been extensively studied. Therefore, it is prudent to handle this compound with care, minimizing exposure until more specific safety data becomes available.

Personal Protective Equipment (PPE) and Engineering Controls

To ensure the safety of laboratory personnel, a combination of engineering controls and personal protective equipment should be utilized when handling this compound.

Engineering Controls:

  • Chemical Fume Hood: All procedures that may generate dust or aerosols, such as weighing, transferring, and preparing solutions, should be performed in a certified chemical fume hood.

  • Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure can provide an additional layer of protection.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical splash goggles or safety glasses with side shields are mandatory. A face shield should be worn in situations where there is a greater risk of splashes.

  • Skin Protection: A laboratory coat should be worn at all times. Disposable nitrile gloves are required for handling the compound and its solutions. It is recommended to change gloves every 30-60 minutes or immediately if they become contaminated.[1]

  • Respiratory Protection: When handling the powder outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved N95 respirator or higher should be used to prevent inhalation.[2] Surgical masks do not offer adequate protection from chemical dusts.[1]

The following table summarizes the recommended PPE for various handling scenarios:

Activity Eye/Face Protection Skin Protection Respiratory Protection
Storage and Transport Safety glassesLab coat, Nitrile glovesNot generally required
Weighing Powder Chemical splash gogglesLab coat, Nitrile glovesN95 respirator (if not in fume hood)
Preparing Solutions Chemical splash gogglesLab coat, Nitrile glovesRecommended if not in fume hood
General Handling Safety glassesLab coat, Nitrile glovesNot generally required if in solution
Spill Cleanup (Powder) Chemical splash goggles, Face shieldLab coat, Nitrile glovesN95 respirator or higher
Spill Cleanup (Solution) Chemical splash gogglesLab coat, Nitrile glovesNot generally required
Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound.

1. Preparation:

  • Read and understand the safety procedures outlined here and any internal laboratory protocols.
  • Ensure a chemical fume hood is available and functioning correctly.
  • Gather all necessary equipment, including spatulas, weighing paper, glassware, and solvents.
  • Put on all required personal protective equipment.

2. Weighing the Compound:

  • Perform this task in a chemical fume hood or a ventilated balance enclosure to contain any dust.[3]
  • Use a micro-spatula to carefully transfer the desired amount of this compound powder onto weighing paper or into a suitable container.
  • Avoid any actions that could create dust clouds.
  • Clean the balance and surrounding area with a damp cloth after use to remove any residual powder.

3. Preparing Solutions:

  • In a chemical fume hood, add the weighed this compound powder to the appropriate solvent in a labeled container.
  • Cap the container and mix by vortexing or sonicating until the compound is fully dissolved.
  • Ensure the container is clearly labeled with the compound name, concentration, solvent, and date of preparation.

4. Storage:

  • Store this compound powder in a tightly sealed, labeled container.
  • To prevent degradation from light and air, store in a cool, dark, and dry place, such as a desiccator at -20°C for short-term and -80°C for long-term storage.[3]

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste:

    • Contaminated items such as gloves, weighing paper, and disposable plasticware should be collected in a designated, labeled solid chemical waste container.

    • Empty containers of the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as liquid chemical waste. The defaced, empty container can then be disposed of in the regular trash.[4][5]

  • Liquid Waste:

    • Unused solutions of this compound and the solvent used for rinsing glassware should be collected in a labeled liquid chemical waste container.

    • Do not dispose of this compound solutions down the drain.[6]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Powder: Gently cover the spill with absorbent paper towels to avoid raising dust. Moisten the towels with water and carefully wipe up the spill. Clean the area with soap and water. Place all cleanup materials in a sealed bag for chemical waste disposal.

    • Solution: Absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads). Collect the absorbed material and place it in a sealed container for chemical waste disposal.

Safe Handling Workflow for this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_sds Review Safety Info prep_ppe Don PPE prep_sds->prep_ppe prep_setup Set Up Fume Hood prep_ppe->prep_setup weigh Weigh Powder prep_setup->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate solid_waste Solid Waste Collection experiment->solid_waste liquid_waste Liquid Waste Collection experiment->liquid_waste storage Store Compound decontaminate->storage end End storage->end solid_waste->end liquid_waste->end start Start start->prep_sds

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Demethoxymatteucinol
Reactant of Route 2
Demethoxymatteucinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.